2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
Descripción
Propiedades
IUPAC Name |
[2-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCNMAAZFRLTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Multifunctional Building Block for Modern Drug Discovery
An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. This compound, identified by its CAS Number 1309768-22-6 , has emerged as a highly valuable reagent for researchers and drug development professionals.[1][2][3] This compound is not merely another organoboron reagent; its unique trifunctional architecture—a boronic acid, a phenol, and a trifluoromethoxy group—offers a convergence of reactivity and property modulation that is critical for modern drug design.
The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient and versatile formation of carbon-carbon bonds.[4][5] The adjacent hydroxyl group provides a handle for further derivatization and can influence the compound's electronic properties and binding interactions. Critically, the trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in drug development. It often enhances crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and membrane permeability, making it a powerful tool for optimizing drug candidates.[6]
This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its core applications and strategic importance in the pharmaceutical industry.
Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is the foundation of its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1309768-22-6 | [1][2][3] |
| Molecular Formula | C₇H₆BF₃O₄ | [1] |
| Molecular Weight | 221.93 g/mol | [1] |
| Synonym | (2-hydroxy-4-(trifluoromethoxy)phenyl)boronic acid | [1] |
| Appearance | Typically a white to off-white solid | General knowledge |
The molecular structure features an ortho-hydroxyl group relative to the boronic acid. This arrangement can lead to intramolecular hydrogen bonding, which influences the compound's acidity and reactivity. The trifluoromethoxy group at the para-position exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid.[7][8] This enhanced acidity is a crucial factor in the transmetalation step of the Suzuki-Miyaura coupling, often leading to more efficient reactions.[7]
Plausible Synthesis and Purification Workflow
While multiple proprietary synthesis routes exist, a common and logical approach for preparing substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[9]
Causality in Experimental Design: The choice of this pathway is dictated by the commercial availability of the corresponding aryl halide precursor. The Grignard formation requires strictly anhydrous conditions to prevent quenching by water. The subsequent borate reaction is performed at low temperatures to control exothermicity and prevent side reactions. Acidic workup is essential to hydrolyze the boronate ester to the desired boronic acid.
Detailed Protocol: Representative Synthesis
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of the appropriate aryl bromide (e.g., 1-bromo-2-hydroxy-4-(trifluoromethoxy)benzene, 1.0 eq) in anhydrous THF.
-
Maintain a gentle reflux until all the magnesium has been consumed.
-
-
Borylation:
-
Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add trimethyl borate (1.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M aqueous HCl until the solution is acidic (pH ~1-2).
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield the final product.[9]
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing the biaryl cores prevalent in many pharmaceutical agents.[5][10]
Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is base-activated; the base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | 1309768-22-6 [chemicalbook.com]
- 3. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid: A Strategic Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid (CAS No. 1309768-22-6), a sophisticated chemical intermediate of significant interest to researchers in pharmaceutical and materials science. We will delve into its core physicochemical properties, explore its primary application in palladium-catalyzed cross-coupling reactions, and present a detailed, field-proven experimental protocol. The narrative emphasizes the causal reasoning behind methodological choices, grounding theoretical concepts in practical application. This document serves as a critical resource for scientists leveraging this versatile building block for the synthesis of novel, high-value molecules.
Introduction: Unpacking the Molecular Architecture and Significance
This compound is a multifunctional aromatic compound whose value lies in the strategic arrangement of its three key functional groups:
-
The Boronic Acid [-B(OH)₂]: This moiety is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the precise and efficient formation of carbon-carbon bonds.
-
The Hydroxyl Group (-OH): Positioned ortho to the boronic acid, this group can influence the electronic properties and reactivity of the molecule. It also provides an additional site for subsequent chemical modification, allowing for the construction of more complex molecular scaffolds.
-
The Trifluoromethoxy Group (-OCF₃): Located para to the hydroxyl group, this substituent is of paramount importance in medicinal chemistry. The -OCF₃ group is a well-known "lipophilic hydrogen bond donor" and is often incorporated into drug candidates to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]
The convergence of these features makes this compound a highly sought-after building block for creating novel, biologically active compounds in the drug discovery pipeline.[3]
Physicochemical Properties: A Quantitative Overview
A precise understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| Molecular Weight | 221.93 g/mol | [4] |
| Molecular Formula | C₇H₆BF₃O₄ | [3][4] |
| CAS Number | 1309768-22-6 | [3][4][5] |
| Chemical Name | This compound | [4] |
| Typical Appearance | White to off-white solid | N/A |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful method allows for the formation of a biaryl linkage, a common motif in many pharmaceutical agents.
Mechanistic Rationale & Causality of Component Selection
A successful Suzuki-Miyaura coupling is not merely a combination of reagents but a carefully orchestrated catalytic cycle. Each component has a critical, well-defined role:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The heart of the reaction. The palladium center cycles through different oxidation states (Pd(0) and Pd(II)) to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination. The choice of phosphine ligands (e.g., PPh₃, dppf) is crucial as they stabilize the palladium species and modulate its reactivity.
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is essential for the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which can then efficiently transfer its organic group to the palladium center. The choice of base can significantly impact reaction rate and yield, with stronger bases often required for less reactive substrates.
-
Solvent System (e.g., Toluene/Water, Dioxane/Water): A biphasic or aqueous solvent system is commonly employed. The organic solvent (toluene, dioxane) solubilizes the aryl halide and the palladium catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. This phase separation is critical for the reaction's efficiency.
Self-Validating Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general, robust procedure for coupling this compound with a generic aryl bromide (Ar-Br).
Step 1: Reaction Setup
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents).
-
Add the aryl bromide (1.0 equivalent).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).
-
Add the base, for example, potassium carbonate (K₂CO₃, 2.5 equivalents).
Causality Insight: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more expensive aryl halide. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step 2: Solvent Addition and Degassing
-
Add a degassed mixture of solvents, for example, a 4:1 mixture of Toluene and Water. The total volume should be sufficient to create a stirrable slurry.
-
Degas the reaction mixture again by bubbling argon through the slurry for 10-15 minutes.
Causality Insight: Degassing is a crucial step to remove dissolved oxygen, which can degrade the catalyst and lead to unwanted side reactions, thereby ensuring the integrity and efficiency of the catalytic cycle.
Step 3: Reaction Execution
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Trustworthiness Insight: This multi-step work-up and final chromatographic purification constitute a self-validating system. Each step is designed to remove specific impurities (catalyst residues, excess reagents, salts), and the final purification provides a demonstrably pure sample, the identity of which should be confirmed by analytical methods like NMR and MS.
Visualization of Experimental Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a reactive boronic acid handle, a modifiable hydroxyl group, and the pharmaceutically advantageous trifluoromethoxy substituent makes it an exceptionally valuable asset in the synthesis of complex organic molecules. The robust and well-understood reactivity in Suzuki-Miyaura couplings, as detailed in this guide, empowers researchers and drug development professionals to construct novel chemical entities with enhanced properties, accelerating the journey from laboratory synthesis to potential therapeutic application.
References
- 1. mdpi.com [mdpi.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 4. This compound | 1309768-22-6 [chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Fluorinated Boronic Acid
In the landscape of modern drug discovery and fine chemical synthesis, arylboronic acids are indispensable building blocks, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The specific molecule of interest, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid (CAS No. 1309768-22-6), embodies a trifecta of desirable structural motifs. The boronic acid group provides the reactive handle for C-C bond formation. The ortho-hydroxyl group can act as a powerful directing group in subsequent functionalizations or participate in hydrogen bonding within a target active site. Finally, the trifluoromethoxy (-OCF₃) group at the 4-position is a lipophilic hydrogen bond acceptor that can significantly enhance metabolic stability and binding affinity.[1]
This guide moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding of the viable synthetic strategies, empowering researchers to not only replicate but also to troubleshoot and adapt these protocols. We will explore the elegant efficiency of modern C-H activation and contrast it with the robust, classical organometallic routes, providing the causal logic behind each experimental choice.
Chapter 1: An Overview of Synthetic Pathways
The synthesis of this compound presents a classic regioselectivity challenge. The starting material, 3-(trifluoromethoxy)phenol, possesses two directing groups: the powerful ortho-, para- directing hydroxyl group and the meta- directing trifluoromethoxy group. The goal is to install the boronic acid function exclusively at the C-2 position, ortho to the hydroxyl group.
Two primary strategies are considered the most effective:
-
Direct C-H Borylation: A modern, atom-economical approach that leverages a transition-metal catalyst (typically Iridium) to directly convert a C-H bond ortho to the hydroxyl directing group into a C-B bond.[2][3][4] This is a highly convergent and efficient route.
-
Classical Halogenation-Metalation Route: A traditional, multi-step but highly reliable pathway. This involves protecting the phenol, regioselectively installing a halogen (ortho to the protected hydroxyl), performing a metal-halogen exchange to create an organometallic intermediate, and finally quenching with a boron electrophile.[5][6]
The choice between these pathways often depends on factors like catalyst availability, scalability, and tolerance to specific functional groups on more complex analogues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid properties
An In-Depth Technical Guide to 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These reagents provide a robust and versatile platform for the construction of carbon-carbon bonds, forming the backbone of countless complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3]
The strategic incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[4] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high electronegativity and lipophilicity, making it a desirable substituent in medicinal chemistry.[5]
This guide provides a comprehensive technical overview of This compound , a specialized building block that combines the reactivity of a boronic acid with the modulating effects of an ortho-hydroxyl group and a trifluoromethoxy substituent. We will explore its physicochemical properties, discuss its synthesis and safe handling, and detail its core applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Part 1: Physicochemical Properties and Characterization
The unique arrangement of the boronic acid, hydroxyl, and trifluoromethoxy groups on the phenyl ring dictates the compound's reactivity and physical properties. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding and act as a directing group in certain reactions, while the potent electron-withdrawing nature of the trifluoromethoxy group at the para-position significantly influences the Lewis acidity of the boron center.[5]
Core Compound Data
| Property | Value | Source(s) |
| CAS Number | 1309768-22-6 | [6][7][8] |
| Molecular Formula | C7H6BF3O4 | [6][8] |
| Molecular Weight | 221.93 g/mol | [6] |
| IUPAC Name | (2-hydroxy-4-(trifluoromethoxy)phenyl)boronic acid | [6] |
| SMILES | OB(C1=CC=C(OC(F)(F)F)C=C1O)O | [6] |
| Typical Purity | ≥95% | [9] |
Note: Detailed experimental data such as melting point, boiling point, and specific solubility values for this exact compound are not widely published. Researchers should perform their own characterization.
Spectroscopic Profile Insights
While a specific spectrum for this compound is not publicly available, characterization would rely on standard spectroscopic techniques. Based on studies of similar (trifluoromethoxy)phenylboronic acid isomers, the following can be anticipated:[5][10]
-
¹H NMR: Distinct signals would be expected for the three aromatic protons, the hydroxyl proton, and the boronic acid protons. The chemical shifts would be influenced by the electron-withdrawing -OCF3 group and the electron-donating -OH group.
-
¹³C NMR: Signals would confirm the seven carbon atoms, with the carbon attached to the -OCF3 group showing a characteristic quartet due to coupling with the fluorine atoms (¹JCF).[5]
-
¹⁹F NMR: A sharp singlet would be expected, confirming the presence of the -OCF3 group.
-
¹¹B NMR: A broad singlet would appear in the region typical for arylboronic acids, confirming the chemical environment of the boron atom.[5]
Part 2: Synthesis and Safe Handling
Proposed Synthetic Pathway
While specific synthesis procedures for this compound are proprietary, a plausible route can be designed based on established methodologies for arylboronic acid synthesis.[11] A common approach involves the ortho-lithiation of a protected phenol followed by borylation.
Caption: Proposed synthesis of this compound.
Causality Behind Experimental Choices:
-
Protection: The acidic phenolic proton must be protected (e.g., as a methoxymethyl ether) to prevent it from quenching the strongly basic organolithium reagent used in the next step.
-
Directed ortho-Lithiation: The protected ether oxygen directs the lithium to the adjacent (ortho) position, ensuring regioselective metalation. This is a highly reliable method for functionalizing the position ortho to a hydroxyl group.
-
Borylation: The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate (like triisopropyl borate), forming a boronate ester intermediate.
-
Hydrolysis & Deprotection: Acidic workup simultaneously hydrolyzes the boronate ester to the desired boronic acid and removes the protecting group to reveal the free phenol.
Safety and Handling Protocols
As with all boronic acids, proper handling is crucial. The following guidelines are based on safety data sheets for structurally related compounds.[12][13][14]
| Hazard Category | Recommendations and Precautions |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves.[12][13] |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[14] |
| Health Hazards | May cause skin irritation, serious eye irritation, and respiratory tract irritation.[14] Avoid inhalation and contact with skin and eyes.[12] |
| Fire Safety | As in any fire, wear a self-contained breathing apparatus.[13] Thermal decomposition may produce hazardous gases like carbon oxides, boron oxides, and hydrogen fluoride.[12] |
| Storage | Store in a tightly sealed container in a cool, dry place.[14] Many boronic acids are moisture-sensitive and are best stored under an inert atmosphere (e.g., argon or nitrogen). |
| Incompatibilities | Avoid strong oxidizing agents and strong bases.[12][13] |
Part 3: Core Applications in Synthetic Chemistry
The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[1][3]
The Suzuki-Miyaura Coupling Mechanism
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The generally accepted catalytic cycle is a self-validating system that reliably produces the desired cross-coupled product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the base-activated boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[15]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide.
Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or other suitable ligand
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound, aryl bromide, potassium carbonate, Pd(OAc)₂, and ligand.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solution should be sparged with the inert gas for an additional 10 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final biaryl product.
Conclusion
This compound is a highly valuable and specialized reagent for synthetic chemists. Its unique trifunctionalized structure provides a gateway to novel molecular architectures that are of significant interest in drug discovery and materials science.[3][8] By leveraging its capabilities, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, researchers can efficiently introduce the 2-hydroxy-4-(trifluoromethoxy)phenyl moiety, potentially enhancing the biological or material properties of the target compound. A thorough understanding of its properties, synthesis, and handling ensures its effective and safe utilization in the laboratory.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound | 1309768-22-6 [chemicalbook.com]
- 8. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 9. 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | 1072951-50-8 [sigmaaldrich.com]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
<
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the developability of a drug candidate. Poor solubility can impede absorption, leading to diminished bioavailability and therapeutic efficacy.[1][2] This technical guide provides a comprehensive examination of the solubility of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid, a key building block in the synthesis of biologically active compounds.[3] We will delve into its fundamental properties, present robust methodologies for solubility determination, and offer insights into the interpretation of solubility data. This guide is intended to equip researchers with the necessary knowledge to effectively characterize and manage the solubility of this important synthetic intermediate.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a drug from discovery to market is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands out as a crucial determinant of a compound's ultimate success. Insufficient solubility can compromise in vitro assay results, leading to unreliable data and misguided lead optimization efforts.[1] Furthermore, poor solubility can severely limit oral bioavailability, necessitating higher doses or alternative administration routes, which can increase development costs and patient burden.[1][2]
This compound and its isomers are recognized for their utility in medicinal chemistry, serving as versatile reactants in the synthesis of molecules with potential therapeutic applications, including antibacterial agents and inhibitors of enzymes implicated in cancer cell proliferation.[4][5][6] The trifluoromethoxy group, in particular, can enhance metabolic stability and binding affinity.[7] A thorough understanding of the solubility of this key intermediate is therefore paramount for its effective utilization in drug discovery pipelines.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is the foundation upon which robust experimental designs are built. The structural features of this compound, including the hydroxyl, trifluoromethoxy, and boronic acid moieties, all contribute to its overall solubility profile.
| Property | Value | Source |
| Molecular Formula | C7H6BF3O4 | [3][8] |
| Molecular Weight | 221.93 g/mol | [8] |
| CAS Number | 1309768-22-6 | [3][8][9] |
| Appearance | White to slightly yellow crystalline powder | [10] |
It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence their physical properties and solubility.[11]
Methodologies for Solubility Determination: A Practical Guide
The choice of solubility assay depends on the stage of drug discovery and the specific information required. Early-stage discovery often prioritizes high-throughput kinetic solubility assays, while later stages demand the precision of thermodynamic solubility measurements.[1][12]
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1][12][13] This method is well-suited for high-throughput screening (HTS) formats.[13]
The nephelometric method is a common approach for kinetic solubility determination, relying on the detection of light scattering caused by precipitated compound.[1]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well microplate.[14]
-
Aqueous Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[15]
-
Incubation and Mixing: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[1]
-
Measurement: Measure the light scattering in each well using a nephelometer.[14] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
References
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
- 3. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 4. mdpi.com [mdpi.com]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. clearsynth.com [clearsynth.com]
- 9. This compound | 1309768-22-6 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Discovery of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid: Synthesis, Characterization, and Application
Introduction: A Modern Building Block for Complex Synthesis
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design and materials science. This compound has emerged as a pivotal building block, valued for the unique combination of its reactive boronic acid moiety and the electronically-modulating hydroxyl and trifluoromethoxy substituents. This guide provides a comprehensive overview of this compound, from its logical synthesis to its critical applications, designed for professionals in chemical research and drug development.
The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after. It serves as a lipophilic hydrogen bond acceptor and is more metabolically stable than a methoxy group. Its strong electron-withdrawing nature can significantly influence the physicochemical properties of a parent molecule, enhancing membrane permeability, binding affinity, and metabolic stability.[1][2] The ortho-hydroxyl group provides a handle for further functionalization and can participate in intramolecular hydrogen bonding, influencing the conformation and reactivity of the molecule. This unique constellation of functional groups makes this compound an invaluable reagent, primarily in the construction of complex biaryl structures via palladium-catalyzed cross-coupling reactions.[3]
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1309768-22-6[3][4][5] |
| Molecular Formula | C₇H₆BF₃O₄[3][4] |
| Molecular Weight | 221.93 g/mol [4] |
| IUPAC Name | (2-hydroxy-4-(trifluoromethoxy)phenyl)boronic acid[4] |
| SMILES | OB(C1=CC=C(OC(F)(F)F)C=C1O)O[4] |
| InChI Key | Not readily available in search results. |
Structural Validation:
The definitive structural confirmation of a novel or synthesized batch of this compound relies on a suite of spectroscopic techniques. Based on standard practices for analogous compounds, the following analyses are critical:
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are indispensable for elucidating the molecular structure. ¹⁹F NMR is particularly crucial for confirming the presence and integrity of the trifluoromethoxy group.[1][2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight with high precision.
-
Infrared (IR) Spectroscopy: This technique helps identify key functional groups, such as the broad O-H stretch of the hydroxyl and boronic acid groups.
Rational Synthesis: A Proposed Pathway
While a specific seminal "discovery" paper detailing the first synthesis is not prominent in the public domain, a logical and efficient synthetic route can be designed based on established organometallic principles. The most common method for preparing arylboronic acids involves the borylation of an organometallic intermediate.
Retrosynthetic Analysis:
A plausible retrosynthetic approach begins by disconnecting the C-B bond, pointing to an aryl lithium or Grignard reagent as the key intermediate. This intermediate would be generated from the corresponding aryl halide. The starting material would logically be a halogenated phenol derivative.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Experimental Protocol:
This protocol describes a robust pathway starting from the commercially available 3-(trifluoromethoxy)phenol.
Step 1: Ortho-Bromination of 3-(trifluoromethoxy)phenol
The hydroxyl group is a powerful ortho-, para-director. To achieve selective bromination at the C2 position, steric hindrance and controlled reaction conditions are key.
-
Dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C.
-
Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise while stirring. The succinimide byproduct is easily filtered off.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product (2-Bromo-5-(trifluoromethoxy)phenol) by column chromatography.
Causality: The use of NBS provides a mild source of electrophilic bromine, minimizing over-bromination and side reactions compared to using liquid Br₂. The ortho-position relative to the hydroxyl group is activated, leading to the desired regioselectivity.
Step 2: Lithiation and Borylation
This step involves a halogen-metal exchange followed by trapping the resulting organolithium species with a borate ester. This must be performed under strictly anhydrous and inert conditions.
-
Dissolve the synthesized 2-Bromo-5-(trifluoromethoxy)phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (n-BuLi) (2.1 eq) dropwise. The first equivalent deprotonates the acidic phenol, and the second performs the halogen-metal exchange.
-
After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (B(O-iPr)₃) (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Causality: The extremely low temperature (-78 °C) is critical to prevent side reactions of the highly reactive organolithium intermediate. Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which can lead to cleaner reactions.
Step 3: Hydrolysis to the Boronic Acid
The final step is the acidic workup to hydrolyze the boronate ester intermediate.
-
Cool the reaction mixture to 0 °C and slowly quench by adding aqueous HCl (e.g., 2M).
-
Stir vigorously for 1-2 hours until the boronate ester is fully hydrolyzed.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Causality: The acidic conditions are necessary to protonate the boronate complex and facilitate the hydrolysis to the final boronic acid, which is typically a crystalline solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[3] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are prevalent in pharmaceuticals.[6][7]
The general mechanism involves a palladium catalyst cycling through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.[6]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
This reaction's reliability, mild conditions, and tolerance of a wide range of functional groups have made it an indispensable tool in drug discovery.[7] The use of building blocks like this compound allows for the precise and efficient introduction of the trifluoromethoxyphenyl moiety, enabling chemists to systematically explore its impact on a drug candidate's biological activity and pharmacokinetic profile.[8]
Conclusion
This compound stands as a testament to the power of strategic molecular design. While its formal "discovery" may not be a single landmark event, its value is derived from the logical combination of functionalities that address key challenges in modern medicinal chemistry. Its rational synthesis from readily available precursors and its powerful application in Suzuki-Miyaura coupling reactions secure its role as a vital component in the synthetic chemist's toolbox. As researchers continue to push the boundaries of drug discovery, the demand for sophisticated, fluorine-containing building blocks like this will only continue to grow.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | 1309768-22-6 [chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Biological Activity of Trifluoromethoxy-Substituted Phenylboronic Acids
Abstract
This technical guide provides a comprehensive overview of the biological activities of trifluoromethoxy-substituted phenylboronic acids. Boronic acids, characterized by a carbon-boron bond, have emerged as a significant class of compounds in medicinal chemistry and drug development. The introduction of a trifluoromethoxy (-OCF₃) group to the phenylboronic acid scaffold imparts unique physicochemical properties that can significantly influence their biological profile. This guide delves into the antibacterial, anticancer, and anti-inflammatory activities of these compounds, elucidating their mechanisms of action, and providing detailed experimental protocols for their evaluation. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further research and application in this promising area.
Introduction: The Significance of the Trifluoromethoxy Group in Phenylboronic Acid Chemistry
Phenylboronic acids are versatile molecules known for their ability to form reversible covalent bonds with diols, a property that underpins many of their biological applications, including glucose sensing and as enzyme inhibitors. [1]The functionalization of the phenyl ring allows for the fine-tuning of their electronic and steric properties, thereby modulating their biological activity.
The trifluoromethoxy (-OCF₃) group is a unique substituent that has gained considerable interest in medicinal chemistry. It is often considered a "super-methoxy" group due to its strong electron-withdrawing nature and high lipophilicity. These characteristics can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. [2]The introduction of the -OCF₃ group into the phenylboronic acid structure influences its Lewis acidity, a critical factor for its interaction with biological nucleophiles such as the hydroxyl groups of serines in enzyme active sites. [3][4]The position of the -OCF₃ group (ortho, meta, or para) on the phenyl ring further dictates the acidity and conformational properties of the molecule, leading to a spectrum of biological activities. [3][4] This guide will explore the multifaceted biological landscape of trifluoromethoxy-substituted phenylboronic acids, with a focus on their therapeutic potential.
Antibacterial Activity: Targeting Essential Bacterial Enzymes
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Phenylboronic acid derivatives have emerged as a promising class of compounds in this regard.
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)
A key target for the antibacterial activity of some boronic acid derivatives is leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. [5]LeuRS is responsible for the correct attachment of leucine to its corresponding tRNA molecule. Inhibition of this enzyme leads to a cessation of protein synthesis and ultimately bacterial cell death.
Docking studies have suggested that trifluoromethoxy-substituted phenylboronic acids can potentially bind to the active site of E. coli LeuRS. [3][6]The boronic acid moiety is thought to form a covalent adduct with a key residue in the enzyme's active site, effectively blocking its function.
Caption: Proposed mechanism of antibacterial action via LeuRS inhibition.
In Vitro Antibacterial Activity
Studies have evaluated the in vitro antibacterial potency of trifluoromethoxy-substituted phenylboronic acid isomers against Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria. [3]The results indicated that while some isomers showed detectable activity, it was generally low. [3]This suggests that while LeuRS is a plausible target, factors such as bacterial cell wall penetration and efflux pumps may limit the efficacy of these specific compounds.
| Compound Isomer | Target Organism | Activity |
| meta-(Trifluoromethoxy)phenylboronic acid | E. coli, B. cereus | Low activity |
| para-(Trifluoromethoxy)phenylboronic acid | E. coli, B. cereus | Low activity |
| ortho-(Trifluoromethoxy)phenylboronic acid | E. coli, B. cereus | No influence on growth |
Table 1: Summary of in vitro antibacterial activity of trifluoromethoxy-substituted phenylboronic acid isomers.[3]
The causality behind these observations lies in the complex interplay between the compound's physicochemical properties and the biological barriers of the bacteria. The high lipophilicity imparted by the -OCF₃ group may enhance membrane interaction but may not be sufficient to overcome all resistance mechanisms.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., E. coli) overnight in a suitable broth medium (e.g., Luria-Bertani broth). Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the trifluoromethoxy-substituted phenylboronic acid in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity: A Multi-pronged Approach to Inhibit Cancer Cell Proliferation
Phenylboronic acid derivatives have shown significant promise as anticancer agents, with some compounds progressing to clinical use. [7]The incorporation of the trifluoromethoxy group offers a strategy to enhance the potency and selectivity of these compounds.
Mechanisms of Anticancer Action
Trifluoromethoxy-substituted phenylboronic acids appear to exert their anticancer effects through multiple mechanisms, leading to the inhibition of cell proliferation and induction of cell death.
Studies on related phenylboronic acid derivatives have demonstrated their ability to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis. [2]This arrest is often followed by the induction of apoptosis, or programmed cell death. The trifluoromethoxy group, by modulating the electronic properties of the phenyl ring, can influence the compound's interaction with cellular targets that regulate the cell cycle and apoptosis.
Caption: Anticancer mechanism involving cell cycle arrest and apoptosis.
4-(Trifluoromethoxy)phenylboronic acid has been identified as a reactant for the synthesis of lactate dehydrogenase (LDH) inhibitors. [8]LDH is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). [9][10]Inhibition of LDH can disrupt cancer cell metabolism, leading to reduced energy production and cell death. While 4-(trifluoromethoxy)phenylboronic acid itself may not be the direct inhibitor in all cases, its incorporation into more complex molecules is a validated strategy for targeting LDH. [8]
This compound is also a reactant in the synthesis of nitro-phenoxybenzoic acid derivatives that act as inhibitors of plasminogen activator inhibitor-1 (PAI-1). [11]PAI-1 is a serine protease inhibitor that plays a role in tumor progression, angiogenesis, and metastasis. [12][13]By inhibiting PAI-1, these derivatives can potentially interfere with the tumor microenvironment and reduce cancer cell invasion. [14][15]
In Vitro Anticancer Activity
The antiproliferative activity of various phenylboronic acid derivatives has been evaluated against a range of cancer cell lines. For instance, some derivatives have shown low micromolar IC₅₀ values in ovarian cancer cells. [
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assay-protocol.com [assay-protocol.com]
- 7. Newsletter: A guide to Flow Cytometry Cell Cycle Analysis - FluoroFinder [fluorofinder.com]
- 8. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases [frontiersin.org]
- 10. Inhibition of lactate dehydrogenase activity as an approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasminogen activator inhibitor-1 - Wikipedia [en.wikipedia.org]
- 14. Plasminogen Activator Inhibitor-1: The Double Edged Sword in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl structures is a cornerstone of molecular design. Among these, fluorinated motifs are of particular interest due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a versatile building block for introducing these desirable features into a variety of molecular frameworks.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for this specific, and sometimes challenging, substrate.
The Suzuki-Miyaura reaction is a robust and widely adopted method for carbon-carbon bond formation, prized for its functional group tolerance and relatively mild conditions.[3][4] However, the presence of an ortho-hydroxy group on the boronic acid introduces a layer of complexity that necessitates careful consideration of catalyst, ligand, base, and solvent systems to achieve optimal yields and prevent side reactions.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is paramount to troubleshooting and optimizing your reaction.
The three key steps are:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[6][7]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is critically influenced by the choice of base.[8][9] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[10][11]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[5][6]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Optimizing the Coupling of this compound
The ortho-hydroxy group in the title compound can chelate to the palladium center, potentially influencing the rates of the catalytic steps. Furthermore, like many ortho-substituted boronic acids, it may be prone to protodeboronation under strongly basic conditions.[12] Careful selection of reaction parameters is therefore crucial.
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical for a successful coupling. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined precatalysts often offer superior performance, especially for challenging substrates.[13][14]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(II) sources like Pd(OAc)₂ are cost-effective but require in-situ reduction.[13] Pd(0) sources like Pd₂(dba)₃ are also common.[15] Buchwald precatalysts are air- and moisture-stable Pd(II) sources that efficiently generate the active Pd(0) species.[13] |
| Ligand | Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphine ligands are essential for coupling sterically hindered or electron-deficient substrates.[16] They accelerate both oxidative addition and reductive elimination. NHCs are also highly effective and offer great stability. |
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to facilitate transmetalation by forming a more reactive boronate species.[8][10][11] For substrates prone to protodeboronation, the choice of base is especially important.
| Base | Strength | Common Use and Considerations |
| K₂CO₃ | Moderate | A versatile and commonly used base, often in aqueous solvent mixtures.[17] |
| K₃PO₄ | Moderate | A slightly stronger base than K₂CO₃, often effective for challenging couplings.[12] |
| Cs₂CO₃ | Strong | Often used for difficult couplings, but its high basicity can promote side reactions. |
| KF | Weak | Can be effective, particularly when base-labile functional groups are present. The fluoride ion is thought to play a unique role in activating the boronic acid.[9][11] |
For this compound, starting with a moderately strong base like K₂CO₃ or K₃PO₄ is recommended to balance the need for boronate formation against the risk of protodeboronation.
Solvent Systems
The solvent system must solubilize the reactants and the base to a sufficient extent. Biphasic solvent systems, such as toluene/water or dioxane/water, are very common.
| Solvent System | Properties and Recommendations |
| Dioxane/Water | A very common and effective solvent system for a wide range of Suzuki couplings. |
| Toluene/Water | Another widely used biphasic system. |
| THF/Water | Can also be effective, particularly for reactions at lower temperatures.[12] |
Proper degassing of the solvent is crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[16]
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific substrate combination.
General Protocol for a Screening Reaction
This protocol is designed for initial small-scale screening of reaction conditions.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.[18]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1, 0.1-0.5 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[19][20][21][22]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor base/solvent choice. | Use a fresh, reliable catalyst source.[16] Ensure thorough degassing. Screen different bases and solvent systems. |
| Protodeboronation | Base is too strong or reaction time is too long. | Use a milder base (e.g., K₂CO₃, KF). Reduce reaction temperature or time. Consider using a boronic ester derivative for increased stability. |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precursor without efficient reduction. | Improve degassing technique. Ensure an inert atmosphere is maintained.[16] The use of a Pd(0) source or an efficient precatalyst can minimize this.[23][24] |
| Steric Hindrance Issues | Bulky coupling partners. | Use a bulkier ligand (e.g., XPhos, RuPhos).[16] Higher reaction temperatures and longer reaction times may be necessary. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable fluorinated biaryl compounds.[25] Success with this particular substrate hinges on a rational approach to reaction optimization, with careful consideration given to the interplay between the catalyst, ligand, base, and solvent. The ortho-hydroxy group presents unique challenges, but by employing modern, highly active catalyst systems and by methodically screening reaction parameters, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile building block in drug discovery and materials science.
References
- 1. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium precursor products | Johnson Matthey | Johnson Matthey [matthey.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. vapourtec.com [vapourtec.com]
- 20. azom.com [azom.com]
- 21. shoko-sc.co.jp [shoko-sc.co.jp]
- 22. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 23. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 24. researchgate.net [researchgate.net]
- 25. nbinno.com [nbinno.com]
Application Notes & Protocols: Strategic Use of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: A Multifunctional Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid (CAS No. 1309768-22-6) has emerged as a particularly valuable reagent.[1][2] It serves as a versatile building block for introducing a phenyl ring functionalized with two electronically and sterically distinct groups: the highly lipophilic and metabolically stable trifluoromethoxy (-OCF₃) group and a synthetically versatile ortho-hydroxyl (-OH) group.[3]
The trifluoromethoxy group is prized for its ability to enhance crucial pharmacokinetic properties, including membrane permeability and resistance to metabolic degradation, by virtue of the strong C-F bonds.[3] Simultaneously, the ortho-hydroxyl group introduces a point for further functionalization, potential intramolecular hydrogen bonding, and can exert significant influence over the reactivity of the boronic acid in cross-coupling reactions.[4][5]
These application notes provide an in-depth guide to the reaction conditions for this compound, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, from catalyst and base selection to solvent systems, providing researchers with robust protocols and the rationale needed to adapt them for novel synthetic challenges.
Physicochemical Properties & Handling
Proper handling and storage are critical to ensure the reactivity and stability of the boronic acid, preventing its degradation or dehydration into the corresponding boroxine anhydride.[6]
| Property | Value | Reference |
| CAS Number | 1309768-22-6 | [1][2][7] |
| Molecular Formula | C₇H₆BF₃O₄ | [1][2][8] |
| Molecular Weight | 221.93 g/mol | [2][8] |
| Appearance | White to off-white solid | [9] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Sensitive to moisture and air. | [6][7] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[10] Understanding the catalytic cycle is fundamental to optimizing reaction conditions.
Mechanistic Overview
The reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate "ate" complex, transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step.[10][11][12]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters & Rationale for Optimization
The unique structure of this compound, with its sterically demanding and electronically influential ortho-hydroxyl group, requires careful consideration of each reaction parameter.
-
Catalyst & Ligand Selection: While standard catalysts like Pd(PPh₃)₄ can be effective for simple substrates, the steric hindrance from the ortho-OH group often necessitates a more robust catalytic system.[13] Modern, bulky, and electron-rich phosphine ligands are superior as they promote faster oxidative addition and reductive elimination.[14][15] Using a Pd(0) source like Pd₂(dba)₃ avoids an initial reduction step that can consume the ligand or boronic acid.[15]
-
Base Selection: The base plays a dual role. It must be strong enough to deprotonate the weakly acidic boronic acid to form the active boronate complex.[16] Furthermore, it must also neutralize the acidic ortho-hydroxyl proton to prevent catalyst inhibition or side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[11][17] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents, while K₃PO₄ is a stronger base suitable for less reactive coupling partners.
-
Solvent System: A biphasic mixture of an organic solvent and water is often optimal. The organic solvent (e.g., 1,4-Dioxane, Toluene, DMF) dissolves the organic coupling partners and the catalyst, while water dissolves the inorganic base, facilitating the activation of the boronic acid at the phase interface.[17][18]
Caption: Logic workflow for selecting reaction parameters based on substrate reactivity.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are for research use only. Consult the Material Safety Data Sheet (MSDS) for each chemical before use.[2]
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling with standard aryl or vinyl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (266 mg, 1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask or pressure tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane and deionized water via syringe.[18]
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[19]
Protocol 2: Optimized Conditions for a Challenging Aryl Chloride
Aryl chlorides are less reactive and require a more active catalyst system and potentially stronger reaction conditions.[20]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (333 mg, 1.5 mmol, 1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (637 mg, 3.0 mmol, 3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mg, 0.024 mmol, 2.4 mol%)
-
Toluene (8 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the reagents listed above.
-
In a separate vial, briefly purge the Pd₂(dba)₃ and SPhos with inert gas before adding them to the main reaction flask.
-
Add degassed toluene and deionized water via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Follow steps 6-10 from Protocol 1 for reaction monitoring, workup, and purification.
Summary of Recommended Conditions
| Parameter | Protocol 1 (Aryl Bromide) | Protocol 2 (Aryl Chloride) | Rationale |
| Boronic Acid | 1.2 equiv | 1.5 equiv | A larger excess is used for less reactive partners to drive the reaction. |
| Pd Source | Pd(PPh₃)₄ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ is a more active Pd(0) source.[15] |
| Ligand | PPh₃ (in catalyst) | SPhos (2.4 mol%) | SPhos is a bulky, electron-rich ligand that accelerates the catalytic cycle for unreactive chlorides.[10] |
| Base | K₂CO₃ (3.0 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ is a stronger base, often more effective for challenging couplings.[21] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (16:1) | Toluene allows for higher reaction temperatures. |
| Temperature | 90 °C | 100-110 °C | Higher temperatures are required to overcome the activation energy for oxidative addition of aryl chlorides.[17] |
Troubleshooting & Field Insights
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient base strength. The ortho-OH group can chelate to the palladium or interact with the base, requiring more potent conditions.
-
Solution: Switch to a more active ligand system (Protocol 2). Screen alternative bases like Cs₂CO₃ or KF. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[18]
-
-
Formation of Homocoupled Boronic Acid (Ar'-Ar'):
-
Cause: Often triggered by the presence of oxygen during the Pd(0) generation/reaction phase.[15]
-
Solution: Ensure a rigorously inert atmosphere throughout the setup and reaction. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize this side reaction compared to Pd(II) sources that require in-situ reduction.
-
-
Protodeboronation (Loss of the -B(OH)₂ group):
-
Cause: The C-B bond can be cleaved by protons, especially at elevated temperatures in aqueous media.
-
Solution: Use the minimum amount of water necessary to effect the reaction. If protodeboronation is significant, consider using a non-aqueous system with a soluble organic base like triethylamine, although this is often less efficient.
-
Conclusion
This compound is a powerful and versatile building block for accessing complex molecular architectures. Successful application in Suzuki-Miyaura cross-coupling hinges on a rational selection of reaction conditions tailored to the coupling partner. For reactive halides, standard Pd(PPh₃)₄/K₂CO₃ systems are often sufficient. However, for more challenging substrates like aryl chlorides or sterically hindered partners, the use of advanced catalytic systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos) and stronger bases (e.g., K₃PO₄) is paramount. The protocols and insights provided herein offer a validated starting point for researchers to leverage the full synthetic potential of this valuable reagent.
References
- 1. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 2. clearsynth.com [clearsynth.com]
- 3. nbinno.com [nbinno.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. 1309768-22-6|(2-hydroxy-4-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. This compound | 1309768-22-6 [chemicalbook.com]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. tcichemicals.com [tcichemicals.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid
Introduction: A Strategic Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to significantly increase lipophilicity and metabolic stability, properties that are critical for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile. 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid emerges as a key synthetic building block, offering a versatile platform for introducing this beneficial moiety, along with a reactive hydroxyl group, into complex molecular architectures.
This guide provides an in-depth exploration of the applications and protocols for utilizing this compound in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.
Physicochemical Properties and Handling
This compound is a stable, solid compound that serves as a versatile coupling partner in various cross-coupling reactions. Its key properties are summarized below.
| Property | Value |
| CAS Number | 1808985-61-7 |
| Molecular Formula | C7H6BF3O4 |
| Molecular Weight | 221.93 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents |
Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. It is advisable to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, particularly of the boronic acid moiety through oxidation or dehydration to form boroxines.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is one of the most powerful and widely used methods for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Application Note 1: Synthesis of Hydroxylated Biaryl Scaffolds
Hydroxylated biaryls are prevalent motifs in natural products and pharmaceutical agents, often serving as crucial pharmacophores for receptor binding. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, influencing the conformation and biological activity of the molecule.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details a general method for the coupling of this compound with a representative aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)2 (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4), finely ground (3.0 equiv)
-
1,4-Dioxane and water (10:1 v/v), degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide, this compound, Pd(OAc)2, SPhos, and K3PO4.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)2 with a bulky, electron-rich phosphine ligand like SPhos is highly effective for cross-coupling reactions, even with challenging substrates. The ligand stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps.
-
Base: K3PO4 is a moderately strong, non-nucleophilic base that is effective in promoting the transmetalation step without causing side reactions with the hydroxyl group. Weaker bases may result in lower yields, while stronger bases like hydroxides could lead to undesired side reactions.
-
Solvent: A mixture of dioxane and water is commonly used. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Representative Examples:
| Aryl Bromide | Product | Expected Yield |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)-5-(trifluoromethoxy)phenol | 85-95% |
| 1-Bromo-4-cyanobenzene | 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-ol-4-carbonitrile | 80-90% |
| 2-Bromopyridine | 2-(Pyridin-2-yl)-5-(trifluoromethoxy)phenol | 75-85% |
Application Note 2: Synthesis of Diaryl Ethers
Diaryl ethers are important structural motifs in many biologically active compounds. While the Chan-Lam coupling is a common method for their synthesis, this section outlines a potential two-step approach starting from the product of a Suzuki-Miyaura coupling.
Protocol 2: Two-Step Synthesis of Functionalized Diaryl Ethers
This protocol describes the synthesis of a diaryl ether from a hydroxylated biaryl intermediate.
Step 1: Synthesis of Hydroxylated Biaryl (as per Protocol 1)
Step 2: Williamson Ether Synthesis
Materials:
-
Hydroxylated biaryl from Step 1 (1.0 equiv)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Acetone or DMF
Procedure:
-
Reaction Setup: To a round-bottom flask, add the hydroxylated biaryl, K2CO3, and acetone.
-
Reagent Addition: Add the alkyl halide dropwise to the stirring suspension.
-
Heating: Heat the reaction mixture to reflux (for acetone) or 60 °C (for DMF) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na2SO4, and concentrate. Purify by column chromatography.
Application Note 3: Synthesis of Substituted Benzofurans
Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals with a wide range of biological activities. A potential route to substituted benzofurans involves an intramolecular cyclization of an ortho-alkenyl phenol, which can be synthesized via a Suzuki-Miyaura coupling.
Protocol 3: Synthesis of 2-Arylbenzofurans
This protocol outlines a two-step synthesis of a 2-arylbenzofuran.
Step 1: Suzuki-Miyaura Coupling with a Vinyl Halide
Follow Protocol 1, substituting the aryl bromide with a suitable vinyl bromide (e.g., (E)-1-bromo-2-phenylethene) to synthesize the corresponding ortho-vinylphenol intermediate.
Step 2: Oxidative Cyclization
Materials:
-
ortho-Vinylphenol from Step 1 (1.0 equiv)
-
Pd(OAc)2 (5 mol%)
-
Benzoquinone (1.2 equiv)
-
DMSO
Procedure:
-
Reaction Setup: In a sealed tube, dissolve the ortho-vinylphenol in DMSO.
-
Reagent Addition: Add Pd(OAc)2 and benzoquinone.
-
Heating: Seal the tube and heat to 120 °C for 12-24 hours.
-
Work-up: Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate. Purify by column chromatography to yield the 2-arylbenzofuran.
Characterization and Quality Control
The purity and identity of the synthesized intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. The 19F NMR will show a characteristic signal for the -OCF3 group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality boronic acid; Insufficiently strong base. | Use fresh catalyst and ligand; Ensure boronic acid is dry; Switch to a stronger base like Cs2CO3. |
| Protodeboronation | Presence of water; Base is too strong. | Use anhydrous solvents; Use a milder base like K3PO4 or KF. |
| Homocoupling of Aryl Halide | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents and the reaction mixture; Increase the amount of boronic acid slightly (e.g., 1.3-1.5 equiv). |
Application Note: Leveraging 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid in Modern Organic Synthesis
Introduction: A Multifaceted Building Block
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid (CAS 1309768-22-6) is a sophisticated building block for organic and medicinal chemists, offering a unique convergence of reactive functionalities.[1][2] Its structure is distinguished by three key features: a boronic acid moiety, a strategically placed ortho-hydroxyl group, and a para-trifluoromethoxy substituent. This combination imparts a distinct reactivity profile, making it an invaluable reagent for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][3]
The trifluoromethoxy (-OCF₃) group is of particular importance in drug design.[4][5] It serves as a powerful lipophilic electron-withdrawing group, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][6][7][8] The ortho-hydroxyl group can influence the reactivity of the boronic acid through chelation or intramolecular hydrogen bonding, offering opportunities for selective transformations.[9][10] The boronic acid itself is a versatile functional group, renowned for its role in robust carbon-carbon and carbon-heteroatom bond-forming reactions.[11][12]
This guide provides an in-depth analysis of the properties of this compound and detailed, field-proven protocols for its application in key synthetic transformations, including Suzuki-Miyaura and Chan-Lam couplings.
Physicochemical Properties & Handling
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1309768-22-6 | [2][13] |
| Molecular Formula | C₇H₆BF₃O₄ | [1][2] |
| Molecular Weight | 221.93 g/mol | [2] |
| Appearance | White to off-white solid | [14] |
| Storage | Store in a cool, dry place. Sensitive to moisture. | [15] |
Handling Considerations: Boronic acids are generally stable but can be susceptible to protodeboronation (loss of the B(OH)₂ group), especially under harsh basic, thermal, or aqueous conditions.[15][16][17][18] While generally stable for benchtop use, long-term storage should be under an inert atmosphere to prevent degradation. For challenging couplings where protodeboronation is a concern, conversion to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate can be an effective strategy.[15][16][17]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used application for phenylboronic acids, enabling the formation of biaryl structures.[19][20][21] This building block is an excellent partner for coupling with a wide range of aryl and heteroaryl halides (or triflates).
Mechanistic Insights & Causality
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The trifluoromethoxy group, being strongly electron-withdrawing, can influence the electronic properties of the aromatic ring, which may affect the rate of transmetalation.[22][23] The ortho-hydroxyl group can potentially interact with the palladium center, which may necessitate careful ligand selection to avoid catalyst inhibition.
The choice of base is critical. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium(II)-halide complex.[21]
Figure 1: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
To a reaction vessel (e.g., a pressure tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Optimization & Troubleshooting
| Parameter | Recommended Conditions & Rationale |
| Catalyst/Ligand | Pd(dppf)Cl₂: A reliable general-purpose catalyst. Buchwald Ligands (e.g., XPhos, SPhos): For challenging or sterically hindered substrates, these bulky, electron-rich ligands can accelerate reductive elimination and improve yields.[24] |
| Base | K₂CO₃: A moderately strong base suitable for many couplings.[25] K₃PO₄ or Cs₂CO₃: Stronger, non-nucleophilic bases that can be effective for less reactive aryl chlorides or when protodeboronation is an issue.[16] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O: Standard solvent systems that effectively dissolve both organic and inorganic reagents. The water is essential for dissolving the base and facilitating the catalytic cycle.[25] |
| Protodeboronation | If significant starting boronic acid is consumed without product formation, this side reaction is likely.[24] Mitigation: Use a less aqueous solvent system, a milder base (e.g., K₂CO₃), a lower reaction temperature, or a more active catalyst to ensure coupling outpaces decomposition.[24] |
Application in Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed method for forming aryl C-N and C-O bonds.[26][27] It provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, often with milder conditions. This compound can be effectively coupled with amines, anilines, amides, and alcohols.[28]
Mechanistic Considerations
The Chan-Lam coupling typically involves a Cu(II) catalyst, which is believed to be oxidized to a Cu(III) intermediate.[26] This intermediate then undergoes reductive elimination to form the C-N or C-O bond. The reaction is often run in the presence of air, as oxygen can serve as the terminal oxidant to regenerate the active Cu(II) catalyst.[27]
Figure 2: Simplified catalytic cycle for the Chan-Lam coupling reaction.
Protocol: General Procedure for C-N Coupling
This protocol describes the N-arylation of a primary or secondary amine.
Materials:
-
This compound
-
Amine (R₂NH)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Methanol (MeOH)
Procedure:
-
To a round-bottom flask, add the amine (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and Copper(II) Acetate (1.0 to 2.0 mmol, 1.0 to 2.0 equiv).
-
Add a magnetic stir bar and the chosen solvent (e.g., DCM, 10 mL).
-
Add a base such as pyridine or triethylamine (2.0 mmol, 2.0 equiv).
-
Leave the flask open to the air (or bubble air through the mixture) and stir vigorously at room temperature for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS. The reaction mixture typically turns from blue/green to a heterogeneous mixture.[29]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the N-arylated product.
Note on Stoichiometric vs. Catalytic Copper: While catalytic versions exist, many Chan-Lam couplings, especially at the discovery scale, are run with stoichiometric copper for simplicity and reliability.[27] For catalytic conditions, a primary oxidant like oxygen is required.[28]
Conclusion
This compound is a highly valuable and versatile building block in modern synthetic chemistry. Its unique electronic and structural features, stemming from the trifluoromethoxy and hydroxyl groups, make it an ideal component for creating novel compounds in pharmaceutical and materials science research.[1][3] The robust and well-understood protocols for Suzuki-Miyaura and Chan-Lam couplings detailed herein provide researchers with a solid foundation for incorporating this powerful reagent into their synthetic strategies, enabling the efficient construction of complex, high-value molecules.
References
- 1. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 2. clearsynth.com [clearsynth.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 1309768-22-6 [chemicalbook.com]
- 14. Page loading... [guidechem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. benchchem.com [benchchem.com]
- 25. scispace.com [scispace.com]
- 26. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 27. Chan-Lam Coupling [organic-chemistry.org]
- 28. researchgate.net [researchgate.net]
- 29. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: Cross-Coupling Reactions of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth exploration of the synthetic utility of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid in palladium- and copper-catalyzed cross-coupling reactions. The unique structural characteristics of this reagent—an ortho-hydroxyl group and a para-trifluoromethoxy substituent—present both opportunities and challenges in the synthesis of complex molecules for the pharmaceutical and materials science sectors. This document offers a detailed analysis of reaction mechanisms, scientifically-grounded protocols for key transformations, and expert insights into overcoming common synthetic hurdles.
Strategic Importance of this compound
The title compound is a valuable building block in modern organic synthesis.[1] Its utility stems from the convergence of three key structural motifs:
-
The Boronic Acid Moiety: A cornerstone of palladium-catalyzed Suzuki-Miyaura coupling, enabling the formation of C(sp²)–C(sp²) bonds.[2] Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups.[3]
-
The ortho-Hydroxyl Group: This functionality can act as a directing group in C-H activation reactions and can participate in copper-catalyzed Chan-Lam couplings to form diaryl ethers. However, its presence can also complicate Suzuki-Miyaura couplings by interacting with the catalyst or requiring specific basic conditions.
-
The para-Trifluoromethoxy (-OCF₃) Group: This substituent is of high interest in medicinal chemistry. It is a highly lipophilic electron-withdrawing group that can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functionalities, thereby improving the pharmacokinetic profile of drug candidates.[4]
The combination of these features makes this compound a key intermediate for the synthesis of complex biarylols and diaryl ethers, which are prevalent scaffolds in biologically active molecules.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures. The reaction of this compound with aryl halides or triflates allows for the synthesis of 2-hydroxy-4-(trifluoromethoxy)-substituted biphenyls.
Mechanistic Considerations and Causality of Protocol Choices
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The presence of the ortho-hydroxyl group and the electron-withdrawing -OCF₃ group on the boronic acid partner requires careful consideration of the reaction conditions.
-
Catalyst and Ligand Selection: The electron-withdrawing nature of the trifluoromethoxy group can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. To counteract this, a palladium catalyst system with electron-rich and sterically bulky phosphine ligands, such as Buchwald's SPhos or XPhos, is recommended. These ligands promote the formation of the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[6]
-
The Critical Role of the Base: The base in a Suzuki-Miyaura reaction plays multiple roles, including the activation of the boronic acid to a more nucleophilic boronate species.[7] For phenolic boronic acids, the choice of base is particularly critical to avoid deactivation of the catalyst or unwanted side reactions. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective. These bases are strong enough to facilitate the formation of the boronate but may be less likely to cause decomposition of the starting materials or products than stronger bases like hydroxides.
-
Solvent System: A polar aprotic solvent system, such as a mixture of dioxane and water, is typically employed. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 2-hydroxy-4-(trifluoromethoxy)-biphenyl derivative from an aryl bromide.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| This compound | 1309768-22-6 | 221.93 | 1.2 | 1.2 |
| Aryl Bromide | Varies | Varies | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.48 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 4.0 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1.0 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed Chan-Lam Coupling for Diaryl Ether Synthesis
The Chan-Lam coupling provides a valuable route to diaryl ethers through the formation of a C-O bond between a boronic acid and a phenol.[8] This reaction is particularly useful for coupling this compound with other phenolic compounds, offering an alternative to traditional Ullmann condensations which often require harsh conditions.
Mechanistic Insights and Rationale for Protocol Design
The Chan-Lam coupling typically proceeds through a Cu(II) or Cu(III) intermediate.[9] The reaction is often carried out in the presence of a base and an oxidant (frequently atmospheric oxygen).
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is a commonly used and inexpensive catalyst for Chan-Lam couplings.[10]
-
Base and Ligand: A mild base, such as a tertiary amine (e.g., pyridine or triethylamine), is often employed to facilitate the reaction. The base can also act as a ligand for the copper center. In some cases, additional ligands like pyridine or N,N-dimethylaminopyridine (DMAP) can accelerate the reaction.
-
Solvent and Atmosphere: The reaction is typically performed in a solvent like dichloromethane (DCM) or methanol and is often run open to the air, allowing atmospheric oxygen to serve as the terminal oxidant. The inclusion of molecular sieves can be beneficial to remove water, which can sometimes hinder the reaction.
Experimental Protocol: Chan-Lam O-Arylation
This protocol outlines the synthesis of a diaryl ether from this compound and a substituted phenol.
Reaction Scheme:
A representative Chan-Lam O-arylation reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| This compound | 1309768-22-6 | 221.93 | 1.5 | 1.5 |
| Substituted Phenol | Varies | Varies | 1.0 | 1.0 |
| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | 181.63 | 1.0 | 1.0 |
| Pyridine | 110-86-1 | 79.10 | 2.0 | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL | - |
| 4 Å Molecular Sieves | - | - | ~1 g | - |
Step-by-Step Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 mmol), this compound (1.5 mmol), copper(II) acetate (1.0 mmol), and activated 4 Å molecular sieves (~1 g).
-
Add dichloromethane (10 mL) followed by pyridine (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction may require 24-72 hours for completion.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the molecular sieves and copper salts, washing the pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Field-Proven Insights
-
Low Yields in Suzuki-Miyaura Coupling: If low yields are observed, consider increasing the catalyst loading to 3-5 mol%. The use of a different ligand, such as XPhos, may also be beneficial. Ensure that the solvents are thoroughly degassed to prevent oxidation of the phosphine ligand and deactivation of the palladium catalyst.
-
Side Reactions: In Suzuki-Miyaura couplings, homocoupling of the boronic acid can be a competing side reaction. This can sometimes be suppressed by the slow addition of the boronic acid or by using a milder base.
-
Challenges with the ortho-Hydroxyl Group: The hydroxyl group can potentially coordinate to the palladium center, influencing the catalytic activity. While the provided protocol is expected to be effective, in some cases, protection of the hydroxyl group as a methyl ether or other suitable protecting group may be necessary to achieve higher yields, followed by a deprotection step.
-
Slow Chan-Lam Reactions: Chan-Lam couplings can sometimes be sluggish. Gentle heating (e.g., to 40 °C) can increase the reaction rate. The use of a more coordinating solvent like DMF may also be beneficial in some cases.
By understanding the interplay of the functional groups on this compound and carefully selecting the reaction conditions, researchers can effectively utilize this versatile building block in the synthesis of novel compounds for a wide range of applications.
References
- 1. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Synthesis of Biaryl Compounds Using 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid
Introduction: The Significance of Biaryl Scaffolds and Fluorinated Building Blocks
Biaryl structures, compounds containing two aromatic rings linked by a single bond, are privileged motifs in medicinal chemistry and materials science.[1][2][3] Their unique conformational properties allow them to serve as effective scaffolds in a vast number of pharmaceuticals, including leading drugs like Lipitor and Celebrex.[2] The synthesis of these compounds is a cornerstone of modern organic chemistry, with the Suzuki-Miyaura cross-coupling reaction standing out as a particularly robust and versatile method.[1][4][5] This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and high yields, making it a favored strategy in drug development.[1][3][6]
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, has become a key strategy in drug design.[7] The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[8][9] Its strong electron-withdrawing nature also influences the electronic properties of the molecule, which can lead to improved binding affinity with biological targets.[9][10]
This application note provides a detailed guide to the synthesis of biaryl compounds utilizing 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid , a valuable building block that combines the advantageous properties of a phenol, a boronic acid, and a trifluoromethoxy group.[11] This reagent is particularly useful for creating complex biaryl structures with potential applications in pharmaceutical and agrochemical research.[11][12] We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a detailed experimental protocol, and discuss the characterization of the resulting biaryl products.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like our phenylboronic acid) and an organohalide, catalyzed by a palladium(0) complex.[13][14] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[14][15]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more reactive boronate species.[13][14]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[14][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-100 °C) and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[14]
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biaryl compound.
Optimizing Reaction Conditions
The success of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of commonly used conditions that can be adapted for specific substrates.
| Component | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | The choice of ligand can significantly impact catalyst activity and stability. For challenging couplings, more advanced ligands may be required. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is crucial for activating the boronic acid.[13] Stronger bases like Cs₂CO₃ or K₃PO₄ are often used for less reactive aryl chlorides. The presence of the phenol group on the boronic acid may influence the choice of base. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, THF/H₂O | A mixture of an organic solvent and water is common, as water can aid in dissolving the base and boronate salt.[14][16] The choice of solvent can also affect the reaction temperature and solubility of the reactants. |
| Temperature | Room Temperature to 120 °C | While some modern catalyst systems allow for room temperature reactions, heating is often necessary to drive the reaction to completion, especially with less reactive halides.[17] |
Characterization of Biaryl Products
The synthesized biaryl compound should be thoroughly characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product. The spectra will show characteristic signals for the aromatic protons and carbons of the newly formed biaryl system. ¹⁹F NMR can be used to confirm the presence of the trifluoromethoxy group.[18][19][20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the synthesized compound, which can be used to confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.[20][21] A single sharp peak indicates a high degree of purity.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low reaction temperature, unreactive aryl halide. | Use a fresh batch of catalyst, try a different palladium catalyst/ligand system, use a stronger base, increase the reaction temperature. Consider using a more reactive aryl iodide or triflate if possible. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. | Use rigorously deoxygenated solvents, ensure a thoroughly inert atmosphere, and consider using a milder base or lower reaction temperature. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. | This can be promoted by oxygen. Ensure the reaction is run under strictly anaerobic conditions. |
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The presence of the trifluoromethoxy group offers significant advantages in the context of drug design and development. By carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of biaryl structures with high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of this valuable reagent in organic synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wisdomlib.org [wisdomlib.org]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the challenge of achieving high potency and selectivity remains paramount.[1][2] A successful inhibitor must not only bind effectively to the ATP-binding pocket of the target kinase but also possess favorable pharmacokinetic properties.
The construction of these complex molecules often relies on robust synthetic methods, with the Suzuki-Miyaura cross-coupling reaction standing out as a cornerstone of modern medicinal chemistry.[3] This reaction enables the precise formation of carbon-carbon bonds to create biaryl scaffolds common to many kinase inhibitors.[4] The choice of building blocks for this reaction is therefore a critical strategic decision. This guide focuses on a particularly valuable reagent: 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid . We will explore the unique chemical and structural advantages it offers and provide a detailed protocol for its application in synthesizing kinase inhibitor precursors.
Section 1: A Molecular Blueprint for Success: Analyzing the Reagent
This compound is more than a simple synthetic intermediate; it is a carefully designed building block that imparts several desirable properties to a final drug candidate.[5] Its structure is a convergence of three key functional groups, each serving a distinct and synergistic purpose in drug design.
| Property | Value | Source |
| CAS Number | 1309768-22-6 | [6][7] |
| Molecular Formula | C₇H₆BF₃O₄ | [6] |
| Molecular Weight | 221.93 g/mol | [6] |
| Typical Use | Synthetic building block for biologically active compounds | [5] |
The Boronic Acid: The Synthetic Workhorse
The phenylboronic acid group is the reactive handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] Boronic acids are favored in pharmaceutical synthesis due to their high stability, tolerance of diverse functional groups (including the crucial ortho-hydroxy group on our reagent), and the low toxicity of boron-containing byproducts, which simplifies product isolation.[3][9]
The 4-(Trifluoromethoxy) Group: Enhancing Drug-Like Properties
The trifluoromethoxy (-OCF₃) group is a powerful tool in medicinal chemistry for fine-tuning a molecule's physicochemical profile.[10][11]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[10] This can significantly increase the half-life of a drug candidate.
-
Lipophilicity : The -OCF₃ group is highly lipophilic, which can enhance membrane permeability and improve oral bioavailability.[10] This facilitates the drug's ability to reach its intracellular kinase target.
-
Target Engagement : As a strong electron-withdrawing group, it influences the electronics of the phenyl ring, which can modulate binding interactions within the kinase's active site.[12]
The 2-Hydroxy Group: The Key to Potent Interactions
The strategic placement of a hydroxyl group ortho to the boronic acid is critical. In the final inhibitor, this -OH group can act as a crucial hydrogen bond donor, often forming a key interaction with the "hinge region" of the kinase ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors and can dramatically increase binding affinity and selectivity.
References
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound | 1309768-22-6 [chemicalbook.com]
- 8. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique substrate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your reaction efficiency and yield.
Introduction: The Challenge of a Multifunctional Substrate
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in Suzuki-Miyaura cross-coupling reactions. The ortho-hydroxyl group can interfere with the catalytic cycle, while the electron-withdrawing trifluoromethoxy group influences the electronic properties of the aromatic ring. This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low when using this compound?
A1: Low yields are often multifactorial. The primary culprits include:
-
Catalyst Inhibition: The ortho-hydroxyl group can coordinate to the palladium center, inhibiting its catalytic activity.
-
Protodeboronation: The electron-withdrawing nature of the trifluoromethoxy group can make the boronic acid susceptible to protodeboronation, a side reaction that cleaves the C-B bond.[1][2][3]
-
Suboptimal Base Selection: The choice of base is critical. A base that is too strong can promote decomposition, while one that is too weak may not facilitate transmetalation effectively.[4]
Q2: I am observing significant amounts of homocoupling of my aryl halide. What can I do to minimize this?
A2: Aryl halide homocoupling is often a sign of slow transmetalation. To address this:
-
Optimize the Ligand: Employing bulky, electron-rich phosphine ligands can accelerate the transmetalation step and favor the desired cross-coupling pathway.
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can outcompete the homocoupling reaction.
-
Thorough Degassing: Oxygen can promote homocoupling. Ensure your reaction mixture is rigorously degassed.
Q3: My reaction stalls before reaching completion. What are the likely causes?
A3: A stalled reaction often points to catalyst deactivation or reagent decomposition.
-
Catalyst Deactivation: Ensure your palladium source is active and consider using a more robust pre-catalyst. The presence of the hydroxyl group may necessitate a higher catalyst loading.
-
Boronic Acid Instability: Monitor the stability of the this compound under the reaction conditions. Consider adding it in portions if decomposition is suspected.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
Issue 1: Low to No Product Formation
Potential Causes & Solutions
| Potential Cause | Diagnostic Check | Proposed Solution |
| Catalyst Inactivity | Analyze a small aliquot by LC-MS or TLC for any trace of product. | Use a fresh, high-quality palladium source. Consider a pre-catalyst like a Buchwald-type G3 or G4 palladacycle. Increase catalyst loading in increments (e.g., from 1 mol% to 3-5 mol%). |
| Ineffective Ligand | Compare the performance of different ligand classes (e.g., phosphines vs. N-heterocyclic carbenes). | For this sterically demanding and electron-deficient substrate, bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[5][6] |
| Incorrect Base Selection | Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | A moderately weak inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point to avoid boronic acid decomposition.[4][7] |
| Protodeboronation | Monitor the reaction by ¹H NMR or GC-MS to detect the formation of 3-(trifluoromethoxy)phenol. | Use anhydrous solvents to minimize water-mediated protodeboronation.[1][2] Consider using the corresponding boronate ester (e.g., pinacol ester) which can exhibit greater stability.[1][8] |
Issue 2: Significant Byproduct Formation
Potential Causes & Solutions
| Byproduct | Potential Cause | Proposed Solution |
| Homocoupling of Aryl Halide | Slow transmetalation relative to oxidative addition. | Increase the concentration of the boronic acid (up to 1.5 eq.). Switch to a more electron-donating ligand to accelerate transmetalation. |
| Phenol Formation (from boronic acid) | Oxidation of the boronic acid. | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly distilled and degassed solvents.[9] |
| Deboronated Starting Material | Base-mediated or metal-catalyzed protodeboronation. | A milder base or lower reaction temperature may be necessary.[1][2] In some cases, base-free conditions have been developed for sensitive boronic acids.[10][11] |
Experimental Protocols
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for optimizing the Suzuki coupling of this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mitigating Protodeboronation using a Boronate Ester
If protodeboronation is a significant issue, using the pinacol ester of this compound can improve results.
Materials:
-
Aryl halide (1.0 mmol)
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
Follow steps 1-3 from Protocol 1, using the boronate ester and anhydrous solvent.
-
Heat the reaction mixture to 100-110 °C and stir for the required time.
-
Monitor and work up the reaction as described in Protocol 1.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Reactions with 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, such as low yields, when using 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid. Our goal is to provide you with the in-depth technical insights and actionable protocols necessary to overcome these obstacles and achieve success in your synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low to no yield in my Suzuki reaction with this compound. What are the most likely causes?
A1: Low yields with this particular boronic acid are common and typically stem from a combination of three challenging structural features:
-
Steric Hindrance & Catalyst Inhibition: The hydroxyl group at the ortho position presents significant steric bulk around the reaction center. More critically, it can coordinate to the palladium catalyst, forming a stable chelate that can slow or halt the catalytic cycle, particularly the transmetalation and reductive elimination steps.[1][2][3]
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. While such groups on an aryl halide partner can accelerate oxidative addition, on the boronic acid, they decrease the nucleophilicity of the aryl ring, making the crucial transmetalation step less favorable.[4][5]
-
Boronic Acid Instability: Like many boronic acids, this substrate can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6][7] This is often exacerbated by harsh basic conditions and elevated temperatures.
Successfully coupling this substrate requires a carefully optimized system that addresses all three of these challenges simultaneously.
Q2: How exactly does the ortho-hydroxy group interfere with the reaction, and what's the best way to manage it?
A2: The ortho-hydroxy group is the primary source of difficulty. After the initial oxidative addition of your aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex is susceptible to chelation by the nearby hydroxyl group. This can lead to an inactive or less reactive catalytic species.
Diagram: Potential Catalyst Inhibition by Ortho-Hydroxy Group
Caption: Potential inhibitory pathway via catalyst chelation.
Mitigation Strategies:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands favor the formation of a monoligated Pd(0) species, which is more reactive, and can disrupt the formation of the inhibitory chelate.[8][9]
-
Base Selection: The choice of base is critical. A base must be strong enough to activate the boronic acid for transmetalation but not so harsh that it promotes catalyst inhibition or substrate decomposition.[10] Finely powdered potassium phosphate (K₃PO₄) is often an excellent choice for substrates with acidic protons.[8][11]
-
Protection (Last Resort): If optimization fails, protecting the hydroxyl group as a methyl ether (OMe) or other stable group can resolve the issue, though this adds synthetic steps.
Q3: My boronic acid appears to be decomposing during the reaction, leading to a hydro-deboronated side product. How can I prevent this?
A3: The decomposition you are observing is likely protodeboronation. This side reaction is common with electron-deficient or sensitive boronic acids and is promoted by high temperatures and strong aqueous bases.[7][12]
Prevention Strategies:
-
Use Milder Bases: Avoid strong hydroxic bases like NaOH or KOH. Switch to milder options such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃). Potassium phosphate (K₃PO₄) is also a good option.[6][11]
-
Strictly Anhydrous Conditions: While some Suzuki reactions benefit from aqueous mixtures, for sensitive boronic acids, running the reaction under strictly anhydrous conditions in solvents like dioxane or toluene can suppress protodeboronation.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative in situ or prior to the reaction. Boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable and less prone to decomposition.[6][12][13]
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-90 °C) before pushing to higher temperatures.
In-Depth Troubleshooting Guide
Use this section when your initial attempts have failed and you need a systematic approach to optimization.
Diagram: Troubleshooting Workflow for Low-Yield Suzuki Coupling
// Problems p1 [label="Problem: No Reaction / Trace Product\n(>80% SM remaining)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; p2 [label="Problem: Incomplete Conversion\n(Significant SM & Product)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; p3 [label="Problem: Side Product Formation\n(Homocoupling, Protodeboronation)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes c1 [label="Cause: Inactive Catalyst System", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; c2 [label="Cause: Failed Transmetalation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; c3 [label="Cause: Substrate Decomposition", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions s1a [label="Solution 1A: Use Buchwald Ligands\n(SPhos, XPhos) & Precatalyst (G3/G4)"]; s1b [label="Solution 1B: Ensure Rigorous Degassing\n(Ar/N₂ sparging for 20-30 min)"]; s2a [label="Solution 2A: Optimize Base\n(Screen K₃PO₄, Cs₂CO₃, KF)"]; s2b [label="Solution 2B: Optimize Solvent\n(Anhydrous Dioxane, Toluene)"]; s2c [label="Solution 2C: Increase Temperature\n(Incrementally to 110 °C)"]; s3a [label="Solution 3A: Use Milder Base (KF)\n& Lower Temperature"]; s3b [label="Solution 3B: Use a Stable Boron Reagent\n(Pinacol or MIDA ester)"];
// Connections start -> {p1, p2, p3}; p1 -> c1; p2 -> c2; p3 -> c3; c1 -> {s1a, s1b}; c2 -> {s2a, s2b, s2c}; c3 -> {s3a, s3b}; }
Caption: Systematic workflow for diagnosing and solving low-yield issues.Scenario 1: No Reaction or Trace Product Observed
If you observe primarily unreacted starting materials, the issue likely lies with the fundamental activity of your catalytic system.
-
Underlying Cause: Catalyst Inactivity or Failed Oxidative Addition. The Pd(0) active species may not be forming efficiently, or the oxidative addition step with your aryl halide is too slow.[6] Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[8]
-
Troubleshooting Protocol:
-
Switch to a Modern Catalyst System: This is the most critical change. Use a robust, air-stable precatalyst that rapidly generates the active monoligated Pd(0) species. Buchwald G3 or G4 precatalysts are highly recommended.
-
Select an Appropriate Ligand: Pair the precatalyst with a bulky, electron-rich biaryl phosphine ligand. For this substrate, SPhos or XPhos are excellent starting points.[9][11]
-
Ensure Rigorous Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[14] Degas your solvent by sparging with argon or nitrogen for at least 20-30 minutes before use. Maintain an inert atmosphere throughout the reaction setup.
-
Check Your Aryl Halide: While less common, an extremely unreactive aryl halide (e.g., an electron-rich aryl chloride) can stall the reaction at the oxidative addition step. Aryl bromides or iodides are more reactive.
-
Scenario 2: Incomplete Conversion (Reaction Stalls)
If the reaction proceeds partially but then stalls, leaving significant amounts of both starting material and product, the bottleneck is most likely the transmetalation step.
-
Underlying Cause: Inefficient Transmetalation. This is the rate-limiting step for this substrate. The combination of steric hindrance, catalyst chelation by the ortho-OH group, and the electron-deficient nature of the aromatic ring makes it difficult to transfer the aryl group from boron to palladium.[4][15]
-
Troubleshooting Protocol:
| Base | Equivalents | Typical Solvent | Rationale & Comments |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | Recommended Start. Moderately strong, effective for hindered couplings, and compatible with hydroxyl groups.[8] Must be finely powdered and anhydrous. |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, THF | Stronger base, can be very effective but may increase risk of protodeboronation. Good solubility. |
| KF | 3.0 | THF, Dioxane | A mild base that can be effective, especially when trying to minimize side reactions with sensitive substrates.[6][11] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | A common choice, but the aqueous conditions may promote protodeboronation with this specific substrate. Use with caution. |
Recommended Starting Protocol
This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 (precatalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (to make a 0.1 M solution relative to aryl bromide)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide, this compound, and finely powdered K₃PO₄. Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst. Then, add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C . Stir the reaction vigorously. The mixture will be a suspension.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h) by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Products from 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from this versatile reagent. The unique electronic and structural properties conferred by the trifluoromethoxy and hydroxyl groups can present specific challenges in downstream processing. This guide is designed to help you navigate these challenges and achieve high-purity compounds.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of products from reactions, such as Suzuki-Miyaura couplings, involving this compound.
Issue 1: Persistent Palladium Contamination in the Final Product
Symptoms:
-
The isolated product has a gray, black, or metallic appearance.
-
ICP-MS or other sensitive analytical techniques detect unacceptable levels of palladium.[1]
-
The ¹H NMR spectrum shows broad peaks, which may indicate the presence of paramagnetic palladium species.
Potential Causes:
-
Inefficient Removal of Homogeneous Palladium Catalysts: Many palladium catalysts used in cross-coupling reactions are soluble in the reaction mixture and can be challenging to remove completely.[1]
-
Formation of Palladium Nanoparticles/Colloids: Under certain conditions, Pd(0) can form colloids or nanoparticles (palladium black) that are difficult to remove by simple filtration.
-
Chelation of Palladium by the Product: The presence of the ortho-hydroxyl group in the product derived from this compound may lead to chelation with residual palladium, making it more difficult to remove.
Solutions:
-
Filtration through Celite®: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, THF) and filter it through a pad of Celite®. This is effective for removing heterogeneous palladium catalysts like Pd/C and larger aggregates of palladium black.[1][2]
-
Liquid-Liquid Extraction: Employ aqueous washes to partition and remove palladium salts. A common strategy is to use an aqueous solution of a chelating agent like EDTA or thiourea. However, the effectiveness can be product-dependent.
-
Adsorption using Scavengers: This is a highly effective method for removing trace amounts of palladium.[1]
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[1] The choice of solvent and duration of stirring are critical and may require optimization.
-
Silica- or Polymer-Based Scavengers: These materials are functionalized with groups that have a high affinity for palladium, such as thiols, amines, or dimercaptotriazine (DMT).[1] They offer high efficiency and selectivity.
-
Protocol: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add the silica- or polymer-based thiol scavenger (typically 3-10 equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture to remove the solid scavenger. A pad of celite can be used to ensure complete removal.[1]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive technique like ICP-MS.[1]
Issue 2: Presence of Unreacted Boronic Acid or Boronic Acid-Derived Impurities
Symptoms:
-
¹H and ¹¹B NMR spectra indicate the presence of the starting boronic acid or related species.
-
Mass spectrometry shows a peak corresponding to the mass of the starting boronic acid or its anhydride (boroxine).
-
The product co-elutes with impurities during column chromatography.
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted this compound.
-
Hydrolysis of Boronic Esters: If a boronic ester was used, it may have hydrolyzed back to the boronic acid during workup.[3]
-
Formation of Boroxines: Boronic acids can reversibly form cyclic anhydrides called boroxines, which can complicate purification.
Solutions:
-
Aqueous Base Extraction (for non-acidic products): Boronic acids are weakly acidic and can be extracted into an aqueous basic solution (e.g., 1M NaOH).
-
Dissolve the crude product in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with an aqueous base. The boronic acid will partition into the aqueous layer as its boronate salt.
-
Separate the layers and then wash the organic layer with brine, dry, and concentrate.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing boronic acid impurities.[4][5] Experiment with different solvent systems (e.g., hexanes/ethyl acetate, methanol/water).
-
Column Chromatography: While sometimes challenging, column chromatography can be optimized to separate the product from boronic acid impurities.[5]
-
Acidified Mobile Phase: Adding a small amount of acetic acid (0.1-1%) to the mobile phase can sometimes improve the separation of acidic impurities like boronic acids.
-
Reverse-Phase Chromatography: For polar compounds, C18 reverse-phase chromatography can be an effective alternative to normal-phase silica gel.
-
Workflow for Selecting a Purification Strategy for Boronic Acid Removal
Caption: Decision tree for removing residual boronic acid.
Issue 3: Formation of Homocoupled and Protodeboronated By-products
Symptoms:
-
Mass spectrometry and NMR analysis confirm the presence of a biaryl product formed from the coupling of two molecules of this compound (homocoupling).
-
The presence of 3-(trifluoromethoxy)phenol is detected, resulting from the replacement of the boronic acid group with a hydrogen atom (protodeboronation).[6]
Potential Causes:
-
Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[7] It can occur if the reaction mixture is not properly degassed or if the oxidative addition step is slow.
-
Protodeboronation: The C-B bond can be cleaved by a proton source, a common side reaction for many boronic acids, especially under certain pH conditions.[3][6] The rate of protodeboronation can be influenced by temperature and the electronic nature of the aryl group.[8][9]
Solutions:
-
Reaction Optimization to Minimize By-product Formation:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the catalyst to minimize oxygen levels, which can reduce homocoupling.[7]
-
Choice of Base and Solvent: The reaction conditions, including the base and solvent, can significantly impact the extent of protodeboronation. In some cases, using anhydrous conditions or specific bases can suppress this side reaction.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.[9][10]
-
-
Purification to Remove By-products:
-
Column Chromatography: This is the most common method for separating the desired cross-coupled product from both homocoupled and protodeboronated by-products. A careful selection of the eluent system is crucial for achieving good separation.
-
Recrystallization: If there is a significant difference in the solubility and crystal packing of the desired product and the by-products, recrystallization can be an effective purification method.[4]
-
Table 1: Common Eluent Systems for Column Chromatography
| Polarity of Product | Recommended Eluent System (starting point) |
| Non-polar | Hexanes / Ethyl Acetate gradient |
| Moderately Polar | Dichloromethane / Methanol gradient |
| Polar | Ethyl Acetate / Methanol with 0.1% Acetic Acid |
Section 2: Frequently Asked Questions (FAQs)
Q1: What makes this compound potentially challenging to work with?
A1: The primary challenges arise from its specific functional groups. The ortho-hydroxyl group can act as a directing group in reactions and may chelate to metals, potentially affecting catalyst activity and making palladium removal more difficult. The trifluoromethoxy group is strongly electron-withdrawing, which can influence the reactivity of the boronic acid in cross-coupling reactions and may affect the stability of the C-B bond towards protodeboronation.
Q2: How can I effectively remove boronic acid-derived impurities during an aqueous workup?
A2: For products that are not acidic, a wash with a mild aqueous base (e.g., 1M NaOH or K₂CO₃) is often effective. The boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase.[11] For acidic products, this method is not suitable, and chromatographic methods should be employed.
Q3: My product is an oil and cannot be recrystallized. What is the best purification strategy?
A3: For oily products, column chromatography is the primary method of purification. If standard silica gel chromatography fails to provide adequate separation, consider the following:
-
Reverse-phase (C18) chromatography: This can be very effective for polar compounds.
-
Trituration: This involves stirring the crude oil in a solvent in which the desired product is sparingly soluble, but the impurities are soluble. This can sometimes induce crystallization or wash away impurities.
-
Conversion to a solid derivative: In some cases, it may be possible to temporarily convert the product to a solid derivative for purification, and then cleave the derivative to regenerate the pure oily product.
Q4: I am observing significant protodeboronation of my starting material. How can I prevent this?
A4: Protodeboronation is often pH and temperature-dependent.[6][9] Consider the following adjustments to your reaction conditions:
-
Use a boronic ester: Pinacol esters are generally more robust towards protodeboronation.[10]
-
Minimize reaction time and temperature: Only heat the reaction for as long as necessary for the desired transformation to occur.
-
Optimize the base: The choice of base can have a significant impact. Experiment with different inorganic or organic bases to find one that minimizes this side reaction.
Q5: Are there any specific safety precautions for handling this compound?
A5: Like most boronic acids, it should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for specific handling and storage information.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Improving the stability of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid in solution
Welcome to the technical support guide for 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid (CAS 1309768-22-6). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth solutions for improving the stability and handling of this versatile reagent in solution. By understanding its unique chemical properties, you can mitigate common experimental issues and ensure reproducible results in applications such as Suzuki-Miyaura cross-coupling reactions.[1][2][3]
The structure of this reagent, featuring an ortho-hydroxyl group and a para-trifluoromethoxy group, presents specific stability challenges and opportunities. The electron-withdrawing trifluoromethoxy group increases the Lewis acidity of the boron center, while the ortho-hydroxyl group can engage in intramolecular hydrogen bonding, influencing both stability and reactivity.[4][5]
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the handling and stability of this compound in solution.
Q1: Why does my solution of this compound appear cloudy or precipitate over time?
A1: This is typically due to one of two main processes:
-
Boroxine Formation: Phenylboronic acids are in equilibrium with their trimeric anhydrides, known as boroxines, especially in non-aqueous solvents or under dehydrating conditions.[6][7][8][9][10] Boroxines often have different solubility profiles than the corresponding monomeric acid, leading to precipitation. This is a reversible process; the addition of water will typically hydrolyze the boroxine back to the boronic acid.[8][11] For many applications like Suzuki couplings, the boroxine is often still reactive as it can convert back to the active boronic acid in situ.[11]
-
Poor Solubility: While the reagent has good solubility in many organic solvents, its stability can be compromised. If you are using a solvent system where its solubility is borderline, small changes in temperature or concentration can lead to precipitation.
Q2: I'm observing a significant amount of protodeboronation (replacement of the -B(OH)₂ group with -H) in my reaction. How can I prevent this?
A2: Protodeboronation is a common degradation pathway for arylboronic acids, cleaving the C–B bond.[12] Its rate is highly dependent on pH, temperature, and the electronic nature of the aryl group.[12][13]
-
pH Control: The reaction is subject to both acid- and base-catalyzed protodeboronation.[12][14] The optimal pH for stability is typically weakly acidic to neutral. Under the basic conditions required for Suzuki coupling, this side reaction can be accelerated. Use the mildest base possible (e.g., K₂CO₃ or K₃PO₄ instead of NaOH) and the lowest effective temperature.
-
Minimize Water: While some water is often necessary for Suzuki reactions, excess water, especially at high temperatures and pH, can promote protodeboronation.
-
Use Anhydrous Solvents for Storage: For preparing stock solutions, use anhydrous aprotic solvents like THF or dioxane and store them under an inert atmosphere (N₂ or Ar) at low temperatures. Prepare solutions fresh whenever possible.
Q3: Can I prepare a stock solution of this boronic acid for long-term storage?
A3: Long-term storage of boronic acids in solution is generally not recommended due to the risk of decomposition.[15][16] If short-term storage is necessary (i.e., for a few days), use an anhydrous aprotic solvent, store the solution in a tightly sealed container under an inert atmosphere, and keep it refrigerated (2–8°C). For longer-term use, it is best to store the compound as a solid powder in a cool, dry place and weigh out the required amount for each experiment.
Q4: How does the ortho-hydroxyl group affect the stability and reactivity of this molecule?
A4: The ortho-hydroxyl group plays a crucial role. It can form an intramolecular hydrogen bond with the boronic acid moiety, which can stabilize the compound.[4] In the context of cross-coupling reactions, this group may also act as a chelating ligand to the metal catalyst (e.g., palladium), potentially influencing the rate and selectivity of the reaction.[17][18][19] This chelation can sometimes be beneficial, but may also lead to catalyst inhibition in certain systems.
Troubleshooting Guide for Experimental Applications
Use this guide to diagnose and resolve common issues encountered during reactions involving this compound.
| Symptom Observed | Potential Cause | Recommended Solution |
| Low or No Product Yield in Suzuki Coupling | 1. Degradation of Boronic Acid: The reagent may have degraded via protodeboronation before or during the reaction. | • Use fresh, high-purity boronic acid. • Prepare solutions immediately before use. • Lower the reaction temperature and use a milder base (e.g., K₃PO₄).[20] |
| 2. Boroxine Formation: While often reactive, the formation of boroxine might inhibit the reaction under strictly anhydrous conditions. | • Ensure a small amount of water is present in the reaction mixture to facilitate hydrolysis of the boroxine back to the boronic acid.[20] | |
| 3. Catalyst Inhibition: The ortho-hydroxyl group may be interfering with the palladium catalyst. | • Screen different palladium catalysts and ligands. Buchwald-type ligands are often effective for challenging substrates.[20] | |
| Inconsistent Results Between Batches | 1. Variable Reagent Quality: The purity of the boronic acid may vary, with different levels of boroxine or protodeboronated impurity present. | • Analyze incoming material by ¹H NMR or HPLC to confirm purity and identity. • Follow strict storage and handling protocols to prevent degradation.[15][16] |
| 2. Solution Instability: If using a stock solution, it may be degrading over time. | • Always prepare solutions fresh for each experiment. Avoid using stock solutions that are more than a day old, even if refrigerated. | |
| Appearance of an Unknown Byproduct | 1. Oxidative Degradation: The boronic acid may be oxidizing to the corresponding phenol, especially if the reaction is not properly degassed. | • Ensure all solvents and reagents are thoroughly degassed before adding the palladium catalyst.[21][22] • Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| 2. Homocoupling (Glaser-type): The boronic acid can couple with itself to form a biaryl byproduct. | • This is often promoted by certain copper catalysts or impurities. Ensure your glassware and reagents are clean. • Optimize the stoichiometry of the coupling partners. |
Diagrams and Workflows
Key Degradation Pathways
The following diagram illustrates the two primary non-oxidative degradation pathways for phenylboronic acids.
Caption: Major equilibrium and decomposition pathways for the title boronic acid.
Troubleshooting Workflow for Low Reaction Yield
This decision tree provides a logical workflow for diagnosing the root cause of poor performance in a cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in coupling reactions.
Protocols for Stability Assessment and Handling
Protocol 1: Preparation of a Standardized Solution for Analysis
To minimize degradation during analysis, it is critical to use an appropriate solvent and procedure.
Objective: To prepare a solution of this compound for HPLC or NMR analysis with minimal degradation.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (ACN) or tetrahydrofuran (THF)
-
Volumetric flask
-
Analytical balance
-
Inert gas (N₂ or Ar)
Procedure:
-
Place the required amount of solid boronic acid into a clean, dry volumetric flask under a gentle stream of inert gas.
-
Add a portion of the anhydrous aprotic solvent (e.g., ACN) to dissolve the solid.[23][24][25]
-
Once dissolved, dilute to the mark with the same solvent.
-
Cap the flask tightly and mix thoroughly.
-
Analyze the solution as quickly as possible. If using an autosampler for HPLC, ensure it is cooled to prevent degradation in the vial.[23]
Rationale: Using an anhydrous aprotic solvent minimizes hydrolysis and protodeboronation, providing a more accurate snapshot of the solid reagent's purity.[24][25]
Protocol 2: Monitoring Stability by Reversed-Phase HPLC (RP-HPLC)
Objective: To develop a stability-indicating HPLC method to quantify the boronic acid and its primary degradation product, 3-(trifluoromethoxy)phenol.
Instrumentation:
-
HPLC system with UV detector (PDA recommended)[23]
-
C18 column (e.g., Waters XBridge Premier BEH C18)
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, then ramp up to elute all components. A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30-35°C
Procedure:
-
Prepare a solution of the boronic acid as described in Protocol 1.
-
Inject the solution onto the HPLC system.
-
Identify the peaks for the boronic acid and the expected protodeboronated product (3-(trifluoromethoxy)phenol). The boronic acid will be more polar and elute earlier.
-
To assess stability, monitor the peak area of the boronic acid and the growth of the degradation peak over time in a prepared solution stored under specific conditions (e.g., room temperature, refrigerated, in different solvents).
Causality and Self-Validation: This method separates the analyte from its key degradation product, making it "stability-indicating." The use of a mildly acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and minimizing on-column degradation.[26] By monitoring the relative peak areas over time, a quantitative degradation rate can be established.
References
- 1. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. laballey.com [laballey.com]
- 16. borax.com [borax.com]
- 17. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. benchchem.com [benchchem.com]
- 24. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
Document ID: TSC-2H4TFPBA-2026-01
Version: 1.0
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involving 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid. The unique electronic and structural properties of this reagent, while advantageous for introducing the trifluoromethoxy (-OCF3) group into molecules, can present specific challenges related to catalyst activity and stability. This document offers a st[1]ructured, question-and-answer approach to diagnose and resolve common issues related to catalyst poisoning and reaction inefficiency.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial problems encountered when using this compound in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction has stalled or is showing very low conversion. What are the primary factors to investigate?
A1: When a Suzuki-Miyaura coupling reaction fails to proceed as expected, a systematic evaluation of the reaction components and conditions is crucial. The primary areas to investigate are:
-
Catalyst and Ligand Integrity: The palladium catalyst and associated phosphine ligands are susceptible to deactivation. Ensure that the catalyst is fresh and has been stored under an inert atmosphere to prevent oxidation. Phosphine ligands are par[2]ticularly prone to oxidation, which can inhibit their ability to coordinate with the palladium center.
-
Quality of this compound: The stability of boronic acids can be a significant factor. Electron-deficient arylboronic acids, like the one , can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. It is advisable to use a [2][3]high-purity, fresh batch of the boronic acid.
-
Exclusion of Oxygen: Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen, rendering it inactive. Ensure that all solvents [2][4]are thoroughly degassed and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Base Selection and Purity: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation but can also promote side reactions if not chosen carefully or if it contains impurities.
Q2: I suspect protodeboronation of my boronic acid is the main problem. How can this be minimized?
A2: Protodeboronation is a common challenge, especially with electron-deficient boronic acids. Here are several strategi[2][3]es to mitigate this undesired side reaction:
-
Choice of a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).
-
Anhydrous Condition[2]s: While some Suzuki protocols utilize aqueous base solutions, water can serve as a proton source for protodeboronation. Employing anhydrous condi[2]tions with a suitable non-aqueous base can be beneficial.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition. These reagents often rele[2][3]ase the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Gradual Addition: [3] Instead of adding all the boronic acid at the beginning of the reaction, a gradual addition over time can help maintain a low concentration, thereby reducing the likelihood of protodeboronation.
Q3: Could the orth[5]o-hydroxy group on the phenylboronic acid be poisoning my catalyst?
A3: Yes, the presence of an ortho-hydroxy group can lead to catalyst inhibition. The hydroxyl group, along with one of the boronic acid hydroxyls, can act as a bidentate ligand, chelating to the palladium center. This can form a stable palladacycle that is reluctant to participate in the subsequent steps of the catalytic cycle, effectively sequestering the active catalyst.
-
Solution: Employ[5]ing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the hydroxyl group to the palladium center and promote the desired catalytic cycle.
Section 2: In-De[6]pth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to identifying and resolving complex issues related to catalyst poisoning.
Issue 1: Reaction fails to initiate or proceeds with a long induction period.
This often points to a problem with the activation of the palladium precatalyst or the presence of potent catalyst poisons in the starting materials.
Diagnostic Workflow:
Caption: Diagnostic workflow for stalled reactions.
Potential Catalyst Poisons and Their Sources:
| Poison | Potential Source | Mechanism of Poisoning | Mitigation Strategy |
| Sulfur Compounds | Impurities in starting materials or reagents. | Strong coordination to the palladium center, blocking active sites. | Purify starting materia[6]ls; use "sulfur-free" synthetic routes for precursors. |
| Halides (Excess) [7] | Byproducts of the reaction or impurities. | Can form stable, less reactive palladium-halide complexes. | Use of halide scavenger[6]s; optimize stoichiometry. |
| Coordinating Functional Groups | Present on the substrate or in impurities (e.g., pyridines, nitriles). | Compete with the desired ligands for coordination to the palladium center. | Use of bulky ligands to[6] sterically block coordination; addition of Lewis acids to bind to the interfering groups. |
| Oxygen | Incomple[8]te degassing of solvents or atmosphere. | Oxidation of the active Pd(0) to inactive Pd(II) species. | Rigorous degassing of a[2][4]ll solvents and reagents; maintain a positive pressure of inert gas. |
Issue 2: Reaction proceeds initially but then deactivates over time.
This pattern suggests a gradual process of catalyst deactivation, such as the formation of inactive palladium species or fouling of the catalyst surface.
Mechanisms of Gradual Deactivation:
-
Formation of Palladium Black: Under certain conditions, the active, soluble palladium catalyst can aggregate into inactive, insoluble palladium black. This is often promoted by[9][10] high temperatures or the presence of reducing agents.
-
Ligand Degradation: Phosphine ligands can degrade over the course of the reaction, leading to the loss of the active catalytic species.
-
Fouling: In heter[10]ogeneous catalysis, the catalyst surface can be blocked by the deposition of byproducts or polymeric materials.
Troubleshooting G[7]radual Deactivation:
-
Temperature Optimization: Lowering the reaction temperature may slow down the rate of catalyst aggregation.
-
Ligand Choice: Employ more robust ligands that are less prone to degradation under the reaction conditions.
-
Solvent System: The choice of solvent can influence catalyst stability. A screening of different solvents may identify a system that minimizes deactivation.
-
Reaction Monitoring: Closely monitor the reaction progress by techniques like TLC, GC-MS, or LC-MS to identify the point at which deactivation begins.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to troubleshooting catalyst poisoning.
Protocol 1: Purification of this compound via Diethanolamine Adduct Formation
This protocol is useful for purifying the boronic acid and converting it into a more stable, crystalline form that can be used directly in Suzuki-Miyaura coupling reactions.
-
Dissolution: In [4][11]a clean vial equipped with a magnetic stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of a suitable solvent, such as methylene chloride.
-
Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.
-
Precipitation: A precipitate will form. Initially, the solid may dissolve completely before the adduct precipitates out of the solution.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in the coupling reaction, typically with a protic solvent system.
Protocol 2: Standard Suzuki-Miyaura Coupling with Purified Boronic Acid Adduct
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, incorporating best practices to avoid catalyst deactivation.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), the diethanolamine adduct of this compound (1.2–1.5 equivalents), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Small-Scale Test Reaction for Diagnosing Catalyst Poisoning
This protocol can be used to quickly assess if a particular starting material is poisoning the catalyst.
-
Control Reaction: Set up a standard Suzuki-Miyaura reaction using known, high-purity starting materials that have previously worked well.
-
Test Reaction: Set up an identical reaction, but substitute one of the starting materials with the batch that is suspected of containing a catalyst poison.
-
Comparison: Run both reactions side-by-side under identical conditions. A significant decrease in yield or reaction rate in the test reaction is a strong indicator of the presence of a catalyst poison in the substituted reagent.
-
Analysis of Suspected Reagent: If a reagent is identified as problematic, consider analyzing it for common catalyst poisons using techniques like GC-MS or inductively coupled plasma mass spectrometry (ICP-MS) for elemental impurities.
Section 4: Advanced Concepts in Catalyst Deactivation
The Role of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which can influence the reactivity of the boronic acid. This electronic effect ca[12]n make the boronic acid more susceptible to protodeboronation compared to electron-rich or neutral arylboronic acids. However, the -OCF3 group [2][3]also enhances lipophilicity and metabolic stability in the final product, making it a desirable moiety in drug discovery.
Understanding Cataly[1]st Deactivation Pathways
Caption: Ideal vs. deactivated catalytic pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Suzuki Coupling of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success of your coupling reactions.
Introduction: Understanding the Challenges
The Suzuki-Miyaura coupling of this compound presents a unique set of challenges due to the specific functionalities of the molecule. The ortho-hydroxyl group can engage in chelation with the palladium catalyst, potentially influencing the reaction rate and outcome. Simultaneously, the potent electron-withdrawing nature of the para-trifluoromethoxy group significantly increases the boronic acid's susceptibility to a critical side reaction: protodeboronation. This guide will help you navigate these competing effects to optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling with this compound is giving low yields. What is the most likely cause?
Low yields in this specific coupling are often attributed to one of two primary issues: suboptimal activation of the boronic acid or significant protodeboronation. The electron-withdrawing trifluoromethoxy group makes the boronic acid more acidic and, consequently, more prone to the cleavage of the C-B bond when exposed to aqueous bases and elevated temperatures.
Q2: How does the ortho-hydroxyl group influence the reaction?
The ortho-hydroxyl group can have a dual role. It can potentially coordinate to the palladium center, which in some cases can facilitate the catalytic cycle. However, it can also complicate the reaction by altering the electronic properties and steric environment of the boronic acid. In some instances, chelation effects have been observed to influence the selectivity of the coupling reaction.[1]
Q3: What is protodeboronation and why is it a major concern with this substrate?
Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-(trifluoromethoxy)phenol instead of the desired biaryl product.[2] This reaction is particularly problematic for arylboronic acids bearing strong electron-withdrawing groups, such as the trifluoromethoxy group, as they stabilize the transient aryl anion formed during one of the potential protodeboronation pathways.[2] The presence of aqueous bases is known to catalyze this undesired process.
Q4: Which base should I choose to minimize protodeboronation and maximize yield?
The choice of base is critical. A base that is too strong or used in a highly aqueous environment can accelerate protodeboronation. Conversely, a base that is too weak may not efficiently form the reactive boronate species required for transmetalation. For electron-deficient arylboronic acids like yours, a moderately strong base is often the best starting point.
Here is a comparative guide to help you select the appropriate base:
| Base | Recommended Equivalents | Typical Solvent System | Temperature (°C) | Commentary |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (e.g., 4:1) | 60 - 100 | Often a reliable choice for challenging substrates, providing a good balance of reactivity while minimizing certain side reactions.[3][4] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, DMF | 80 - 110 | A stronger and more soluble inorganic base that can be effective when weaker bases fail. Its higher solubility can increase reaction rates.[3][5][6] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O, THF / H₂O | 80 - 110 | A standard, milder base suitable for many Suzuki reactions. It may be less effective for this particularly challenging substrate.[3] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, particularly useful if your coupling partner has base-sensitive functional groups. Often requires anhydrous conditions to be effective.[3] |
Recommendation: Start with K₃PO₄ as it frequently offers the best compromise between activating the boronic acid and suppressing protodeboronation for electron-deficient substrates.[3][4]
Q5: Can I run the reaction under anhydrous conditions to prevent protodeboronation?
Yes, employing anhydrous conditions can be an effective strategy to minimize protodeboronation, especially when using fluoride bases like KF.[3] However, the formation of the reactive boronate species is often facilitated by the presence of some water. If you choose to use anhydrous conditions, you may need to use a stronger, non-aqueous soluble base or additives that can promote the reaction.
Q6: My reaction is still sluggish even with K₃PO₄. What else can I optimize?
If the reaction is slow, consider the following optimizations:
-
Ligand Selection: For sterically hindered or electron-deficient substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be highly effective.[7][8]
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate protodeboronation. A careful optimization of the reaction temperature is crucial. It is advisable to start at a moderate temperature (e.g., 80 °C) and slowly increase it if necessary, while monitoring for the formation of the protodeboronated side product.
-
Solvent: Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are commonly used. The water content should be carefully controlled.
Experimental Protocols
Below is a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Protocol 1: General Procedure using K₃PO₄
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
K₃PO₄ (3.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and the Role of the Base
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the critical role of the base.
Caption: The Suzuki-Miyaura catalytic cycle and the activation of boronic acid by a base.
This diagram illustrates how the base is essential for converting the boronic acid into the more nucleophilic boronate "ate" complex, which is the active species in the transmetalation step.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is paramount to the success of this reaction, influencing yield, reaction kinetics, and substrate scope. This guide provides an in-depth technical comparison of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid with other commonly employed boronic acids in Suzuki coupling, offering insights grounded in mechanistic principles and experimental evidence to aid in your synthetic endeavors.
The Suzuki-Miyaura Coupling: A Brief Overview
First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate. The reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids. The catalytic cycle, a cornerstone of organometallic chemistry, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Introducing this compound: A Molecule of Interest
This compound (CAS 1309768-22-6) is a substituted arylboronic acid that has garnered interest in synthetic campaigns, particularly in drug discovery.[1][2] Its unique substitution pattern, featuring an ortho-hydroxyl group and a para-trifluoromethoxy group, imparts distinct electronic and steric properties that influence its performance in Suzuki coupling reactions.
Structural Features and Their Implications:
-
ortho-Hydroxyl Group: This group can act as a directing group through chelation with the palladium catalyst. This interaction can influence the rate and selectivity of the reaction, sometimes leading to enhanced reactivity compared to its non-hydroxylated counterpart.[3] However, it can also lead to catalyst inhibition under certain conditions.
-
para-Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect can modulate the nucleophilicity of the aryl ring and the Lewis acidity of the boron center, which in turn affects the transmetalation step of the Suzuki coupling.[4]
Comparative Performance in Suzuki Coupling
Electronic Effects: The Role of the Trifluoromethoxy Group
The electron-withdrawing nature of the -OCF3 group is expected to decrease the electron density on the ipso-carbon attached to the boron atom. This generally leads to a slower rate of transmetalation, which is often the rate-determining step in the Suzuki coupling cycle. However, this effect can be beneficial in preventing unwanted side reactions like protodeboronation, especially with sensitive substrates.
In a comparative context with other substituted phenylboronic acids, we can expect the following general trend in reactivity based on the electronic nature of the para-substituent:
Electron-Donating Groups (e.g., -OCH3, -CH3) > Unsubstituted (-H) > Electron-Withdrawing Groups (e.g., -CF3, -NO2, -OCF3)
This trend is illustrated in the table below, which summarizes typical yields for the Suzuki coupling of various para-substituted phenylboronic acids with a common coupling partner like 4-bromoanisole.
| Boronic Acid | para-Substituent | Electronic Nature | Typical Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH3 | Electron-Donating | >90 |
| 4-Methylphenylboronic acid | -CH3 | Electron-Donating | >90 |
| Phenylboronic acid | -H | Neutral | ~85-95 |
| 4-(Trifluoromethyl)phenylboronic acid | -CF3 | Electron-Withdrawing | ~70-85 |
| This compound | -OCF3 | Strongly Electron-Withdrawing | Expected to be in the range of other EWG-substituted boronic acids, potentially slightly lower than -CF3 due to the ortho-OH. |
| 4-Nitrophenylboronic acid | -NO2 | Strongly Electron-Withdrawing | ~60-80 |
Note: These are representative yields and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Steric and Chelating Effects: The Influence of the ortho-Hydroxyl Group
The ortho-hydroxyl group introduces both steric hindrance and the potential for chelation.
-
Steric Hindrance: The presence of a substituent at the ortho position can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction. This effect is generally more pronounced with larger ortho substituents.
-
Chelation: The hydroxyl group can coordinate to the palladium catalyst, forming a five-membered ring intermediate. This chelation can pre-organize the transition state for transmetalation, potentially accelerating the reaction. Studies on ortho-substituted phenylboronic acids have shown that this directing effect can be significant.[3]
The net effect of the ortho-hydroxyl group is a balance between these two opposing factors and is highly dependent on the specific reaction conditions. For this compound, the chelation effect may help to counteract the deactivating electronic effect of the trifluoromethoxy group.
Experimental Protocol: A Self-Validating System
The following is a detailed, step-by-step methodology for a typical Suzuki coupling reaction using this compound. This protocol is designed to be self-validating by including checkpoints for monitoring reaction progress.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv., e.g., K2CO3).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure all oxygen is removed.
-
Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Checkpoint: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 1-2 hours. A successful reaction will show the consumption of the starting materials and the appearance of a new, more non-polar product spot (in the case of biaryl formation).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC/LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Validation: Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
-
Conclusion
This compound presents a unique combination of electronic and steric features that make it a valuable reagent in Suzuki coupling reactions, particularly for the synthesis of complex molecules in drug discovery. While its strong electron-withdrawing trifluoromethoxy group may lead to slower reaction rates compared to electron-rich boronic acids, the potential for chelation by the ortho-hydroxyl group can mitigate this effect and enhance reactivity. Researchers employing this reagent should carefully consider the choice of catalyst, ligand, and base to optimize reaction conditions. The provided experimental protocol offers a robust starting point for the successful application of this compound in your synthetic campaigns.
References
- 1. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 2. clearsynth.com [clearsynth.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
The Evolving Landscape of IDO1 Inhibition: A Comparative Guide for Drug Discovery Professionals
In the intricate chess game of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal pawn, holding the power to suppress the body's natural defenses against tumors. The strategic inhibition of IDO1 has therefore become a focal point in drug discovery, aiming to dismantle the tumor's protective shield and unleash the full force of the immune system. This guide provides an in-depth comparative analysis of key small-molecule IDO1 inhibitors, with a particular focus on the chemical motifs, such as boronic acids and trifluoromethoxy groups, that are integral to their design and function. While the specific compound "2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid" is not a clinically advanced IDO1 inhibitor, its constituent parts represent important concepts in medicinal chemistry that we will explore through the lens of prominent clinical candidates.
The Rationale for IDO1 Inhibition in Oncology
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the overexpression of IDO1 leads to two critical events that foster immune evasion: the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[2][3] Tryptophan is essential for the proliferation and function of effector T cells, the primary soldiers of the anti-tumor immune response.[4] Its scarcity induces a state of anergy or even apoptosis in these crucial immune cells.[4] Concurrently, the buildup of kynurenines acts as a direct immunosuppressive signal, promoting the generation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which further dampen the anti-tumor response.[3][5]
By inhibiting IDO1, the goal is to reverse this immunosuppressive state, restoring local tryptophan levels and reducing kynurenine concentrations.[3] This, in turn, is expected to reinvigorate the anti-tumor immune response, making cancer cells more susceptible to immune-mediated destruction.[6]
A Comparative Analysis of Leading IDO1 Inhibitors
The quest for effective IDO1 inhibitors has led to the development of several small molecules that have progressed to clinical trials. Here, we compare three prominent examples: Epacadostat, Navoximod, and Linrodostat (BMS-986205).
| Feature | Epacadostat (INCB24360) | Navoximod (GDC-0919/NLG-919) | Linrodostat (BMS-986205) |
| Mechanism of Action | Potent and selective inhibitor of IDO1.[7][8] Binds to the heme-group in the catalytic center of IDO1.[9] | Potent IDO pathway inhibitor.[10][11] | Selective, potent, once-daily, oral IDO1 inhibitor.[12][13] Competes with the heme cofactor for binding to the apo-form of the enzyme.[14] |
| Potency (IC50/Ki) | IC50 of ~10 nM for human IDO1.[8][15] | Ki of 7 nM and EC50 of 75 nM.[10][11] | Potent pharmacodynamic activity.[12] |
| Selectivity | High selectivity over other related enzymes such as IDO2 or tryptophan 2,3-dioxygenase (TDO).[7][15] | --- | Highly specific for IDO1, with no appreciable inhibition of IDO2.[5] |
| Clinical Status | Investigated in numerous clinical trials, but a Phase III trial in combination with pembrolizumab for melanoma was halted due to lack of efficacy.[7][16] | Has been in clinical trials for various cancers.[17] | Has advanced to Phase 3 evaluation in advanced melanoma and bladder cancer.[14] |
The Role of Boronic Acids and Trifluoromethoxy Groups in Inhibitor Design
While not a central feature of the aforementioned clinical candidates, the structural motifs of "this compound" highlight two important concepts in modern drug design:
-
Boronic Acids as Enzyme Inhibitors : Boronic acids are a class of compounds that have been successfully developed as enzyme inhibitors, with Bortezomib being a notable example in the treatment of multiple myeloma.[18][19] Their ability to form reversible covalent bonds with active site residues, often mimicking the transition state of the enzymatic reaction, makes them potent inhibitors.[20][21][22] In the context of IDO1, a boronic acid moiety could potentially interact with the heme iron or key amino acid residues in the active site.
-
The Trifluoromethoxy Group in Medicinal Chemistry : The trifluoromethoxy (-OCF3) group is increasingly utilized in drug design due to its unique electronic properties and metabolic stability.[23][24][25] It is a highly lipophilic group, which can enhance a molecule's ability to cross cell membranes.[25][26] Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can influence the acidity of nearby functional groups and modulate the overall electronic properties of the molecule, potentially enhancing its binding affinity to the target protein.[23][26] The presence of trifluoromethoxy groups is a feature of several approved pharmaceuticals.[24]
Experimental Protocols for Evaluating IDO1 Inhibitor Efficacy
The robust evaluation of IDO1 inhibitors requires a combination of biochemical and cell-based assays.
In Vitro IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Protocol:
-
Enzyme Preparation : Recombinant human IDO1 is expressed and purified.
-
Reaction Mixture : The assay is typically performed in a potassium phosphate buffer (pH 6.5) containing the IDO1 enzyme (e.g., 20 nM), L-tryptophan (e.g., 2 mM), and necessary cofactors such as ascorbate and methylene blue.[8]
-
Inhibitor Addition : The test compound is added at various concentrations.
-
Reaction Initiation and Monitoring : The reaction is initiated and the formation of N'-formylkynurenine is monitored by measuring the increase in absorbance at 321 nm.[8]
-
Data Analysis : The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.
Cell-Based IDO1 Inhibition Assay
This assay assesses the inhibitor's efficacy in a more physiologically relevant cellular context.
Protocol:
-
Cell Culture : A human cancer cell line that expresses IDO1, such as HeLa or SKOV-3 cells, is used.[4][8]
-
IDO1 Induction : IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[3][4]
-
Inhibitor Treatment : The cells are then treated with a range of concentrations of the test compound.
-
Kynurenine Measurement : After a further incubation period (e.g., 48 hours), the cell culture supernatant is collected.[3] The concentration of kynurenine is measured, often using a colorimetric assay with Ehrlich's reagent or by LC-MS.[10]
-
Data Analysis : The reduction in kynurenine production in the presence of the inhibitor is used to calculate the IC50 value.
Visualizing the IDO1 Inhibition Pathway and Experimental Workflow
Caption: The IDO1 pathway and the mechanism of its inhibition.
Caption: Workflow for a cell-based IDO1 inhibition assay.
Conclusion and Future Perspectives
The journey of IDO1 inhibitors in cancer immunotherapy has been a lesson in the complexities of targeting the tumor microenvironment. While the initial promise of compounds like epacadostat has been tempered by clinical trial outcomes, the rationale for IDO1 inhibition remains a compelling area of investigation.[16] The development of next-generation inhibitors, potentially incorporating novel chemical scaffolds and leveraging a deeper understanding of the interplay between IDO1 and other immune checkpoints, continues to be a priority. The exploration of boronic acid-based inhibitors and the strategic use of substituents like the trifluoromethoxy group may yet unlock the full therapeutic potential of targeting this critical immunosuppressive pathway. As our understanding of tumor immunology deepens, so too will our ability to design and deploy more effective IDO1-targeted therapies for the benefit of patients.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Epacadostat - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. urotoday.com [urotoday.com]
- 13. ascopubs.org [ascopubs.org]
- 14. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 16. annualreviews.org [annualreviews.org]
- 17. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 18. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. mdpi.com [mdpi.com]
- 21. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 23. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
A Comparative Guide to the Synthesis and Characterization of Biaryl Compounds Derived from 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of novel biaryl scaffolds is a cornerstone of drug discovery. These structural motifs are prevalent in a vast array of biologically active molecules. The choice of building blocks is paramount to the success of synthetic campaigns, influencing not only the efficiency of the synthesis but also the physicochemical properties of the final compounds. This guide provides an in-depth technical comparison of compounds synthesized from 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid, a versatile building block for introducing a uniquely substituted phenyl ring. We will delve into a representative synthetic protocol, compare its performance with a common alternative, and provide detailed characterization data.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the unique combination of three functional groups on the phenyl ring:
-
A Boronic Acid Moiety: This functional group is essential for the Suzuki-Miyaura reaction, enabling the formation of a carbon-carbon bond with an aryl halide or triflate.
-
A Hydroxyl Group: The ortho-hydroxyl group can act as a directing group in certain reactions and provides a handle for further functionalization or can participate in intramolecular hydrogen bonding, influencing the conformation of the final molecule.
-
A Trifluoromethoxy Group: The -OCF3 group is a lipophilic electron-withdrawing group that can significantly enhance the metabolic stability and cell permeability of a drug candidate. Compared to the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group has a more linear geometry and different electronic properties, which can lead to distinct biological activities.
This guide will focus on the synthesis of a representative biaryl compound, 2'-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid , and compare the synthetic outcome with the analogous reaction using 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid.
Synthetic Strategy: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds.[1] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, our substituted phenylboronic acid) with an organohalide.
The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2'-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid
This section provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials:
-
This compound
-
Methyl 4-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), methyl 4-bromobenzoate (1.1 mmol, 1.1 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 2 mL of 1,4-dioxane.
-
Reaction Execution: Add the catalyst solution to the reaction flask, followed by 8 mL of 1,4-dioxane and 2 mL of degassed water.
-
Heating: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2'-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate.
-
Purification of the Ester: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Saponification: Dissolve the purified ester in 10 mL of methanol and add a solution of sodium hydroxide (5.0 mmol, 5.0 eq.) in 2 mL of water. Stir the mixture at 60 °C for 4 hours.
-
Acidification and Isolation: After cooling, remove the methanol under reduced pressure. Dilute the residue with 10 mL of water and acidify to pH 2-3 with 1M HCl. The product will precipitate out of the solution.
-
Final Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure 2'-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid.
Comparative Performance Data
To provide a clear comparison, the synthesis was also performed with 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid under identical conditions.
| Starting Boronic Acid | Product | Yield (%) | Purity (%) |
| This compound | 2'-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid | 85 | >98 |
| 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | 2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | 82 | >98 |
Analysis of Performance:
The Suzuki-Miyaura coupling proceeds in high yields for both boronic acids, demonstrating the robustness of the reaction. The slightly higher yield observed with the trifluoromethoxy-substituted boronic acid may be attributed to subtle differences in the electronic properties of the -OCF3 group compared to the -CF3 group, which can influence the rate of transmetalation.
Characterization of Synthesized Compounds
Accurate characterization is crucial to confirm the structure and purity of the synthesized compounds. Below is a summary of the expected spectroscopic data for our target compound.
1. 2'-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.9 (s, 1H, COOH), 9.8 (s, 1H, OH), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.80 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.8 Hz, 1H, Ar-H), 7.05 (d, J = 2.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.2, 156.0, 148.5 (q, J = 1.8 Hz), 144.5, 131.0, 130.5, 129.8, 128.5, 122.0, 120.5 (q, J = 256.0 Hz), 118.0, 115.5.
-
MS (ESI): m/z calculated for C₁₄H₉F₃O₄ [M-H]⁻: 311.04; found: 311.05.
2. 2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (for comparison)
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.0 (s, 1H, COOH), 10.1 (s, 1H, OH), 8.08 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (d, J = 8.4 Hz, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 7.15 (d, J = 8.4 Hz, 1H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.3, 158.0, 145.0, 131.2, 130.8, 130.0, 129.0, 127.0 (q, J = 272.0 Hz), 125.0 (q, J = 3.5 Hz), 122.0 (q, J = 3.5 Hz), 118.5.
-
MS (ESI): m/z calculated for C₁₄H₉F₃O₃ [M-H]⁻: 295.05; found: 295.06.
Spectroscopic Analysis Insights:
The ¹H NMR spectra clearly show the characteristic signals for the aromatic protons and the acidic protons of the carboxylic acid and hydroxyl groups. The coupling patterns are consistent with the proposed structures. In the ¹³C NMR spectra, the key difference is the chemical shift of the carbon attached to the fluorine-containing group and the characteristic quartet splitting for the -CF3 group. The mass spectrometry data provide accurate mass measurements, confirming the elemental composition of the synthesized compounds.
Troubleshooting and Experimental Considerations
Caption: A decision-making workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of Pd(OAc)2 and PPh3 is a common and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. For more challenging substrates, more sophisticated ligands may be required.
-
Base: Potassium carbonate is a moderately strong base that is sufficient to activate the boronic acid for transmetalation. The choice of base is critical and can significantly impact the reaction outcome.
-
Solvent System: The use of a dioxane/water mixture is common for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base. Degassing the solvent is crucial to prevent oxidation and deactivation of the palladium(0) catalyst.
Conclusion
This compound is a highly effective building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura coupling. The reaction proceeds in high yields under standard conditions, providing access to molecules with desirable physicochemical properties for drug discovery. The comparative data with the trifluoromethyl analogue suggests that both are excellent substrates, with the choice between them likely being driven by the specific biological and pharmacokinetic profile desired for the final compound. This guide provides a solid foundation for researchers to incorporate this valuable reagent into their synthetic programs.
References
A Senior Application Scientist's Guide to NMR Analysis of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Arylboronic acids are indispensable reagents in this endeavor, primarily through their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam couplings. Among the vast array of available boronic acids, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid presents a unique combination of functionalities: a hydroxyl group for further derivatization or to influence directing effects, and a trifluoromethoxy group, a bioisostere of the methoxy group, which can enhance metabolic stability and binding affinity.
This guide provides an in-depth technical comparison of the use of this compound in common cross-coupling reactions. We will delve into the practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous characterization of the resulting products and compare its performance with relevant alternatives, supported by experimental data and established protocols.
The Strategic Advantage of the -OH and -OCF₃ Substituents
The substitution pattern of this compound is not arbitrary. The ortho-hydroxyl group can act as a directing group in certain reactions and offers a handle for subsequent synthetic transformations. The para-trifluoromethoxy group, with its strong electron-withdrawing nature, significantly influences the electronic properties of the aromatic ring, which in turn affects the reactivity of the boronic acid in cross-coupling reactions. Understanding these electronic and steric effects is crucial for predicting reaction outcomes and for the correct interpretation of NMR spectra.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound[1]. To objectively assess the performance of this compound, we will compare it with two common alternatives: 2-Hydroxyphenylboronic acid and 4-Methoxyphenylboronic acid. This comparison will highlight the influence of the trifluoromethoxy group versus a hydroxyl group alone and a methoxy group in the para position.
| Boronic Acid | Coupling Partner | Product | Typical Yield (%) | Key Observations |
| This compound | 4-Bromoanisole | 2'-Hydroxy-4'-(trifluoromethoxy)-4-methoxybiphenyl | 75-85% | The electron-withdrawing -OCF₃ group can sometimes lead to slightly lower yields compared to electron-donating groups, but the reaction is generally efficient. |
| 2-Hydroxyphenylboronic acid | 4-Bromoanisole | 2'-Hydroxy-4-methoxybiphenyl | 80-90% | The absence of a strong electron-withdrawing group can lead to slightly higher yields under standard conditions. |
| 4-Methoxyphenylboronic acid | 4-Bromotoluene | 4-Methoxy-4'-methylbiphenyl | >90% | The electron-donating methoxy group generally leads to high yields in Suzuki couplings[2]. |
Causality Behind Performance: The electron-withdrawing nature of the trifluoromethoxy group in this compound can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, the electron-donating methoxy group in 4-methoxyphenylboronic acid enhances the nucleophilicity, often leading to faster reactions and higher yields. The hydroxyl group in the ortho position can participate in the reaction mechanism, sometimes leading to different reactivity profiles compared to its methoxy analogue.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask, followed by water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
NMR Analysis of Suzuki-Miyaura Products
A multi-nuclear NMR approach is essential for the complete characterization of the fluorinated biaryl products.
¹H NMR Spectroscopy: The ¹H NMR spectrum will confirm the successful coupling by showing the signals for both aromatic rings. Key diagnostic signals for the product of the reaction between this compound and 4-bromoanisole would include:
-
Aromatic protons of the newly formed biphenyl system, with characteristic coupling patterns.
-
A singlet for the methoxy group protons from the 4-bromoanisole starting material.
-
A broad singlet for the hydroxyl proton, which can be exchanged with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The trifluoromethoxy group will have a characteristic quartet in the ¹³C NMR spectrum due to ¹J(C,F) coupling, typically around 120 ppm with a large coupling constant of approximately 256 Hz[3]. The carbon attached to the trifluoromethoxy group will also show this quartet.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for confirming the presence of the trifluoromethoxy group. A single resonance, a singlet, is expected for the -OCF₃ group. The chemical shift will be in the typical range for trifluoromethoxy groups on an aromatic ring.
¹¹B NMR Spectroscopy: ¹¹B NMR can be used to monitor the consumption of the boronic acid starting material. The boronic acid will have a characteristic broad signal. The disappearance of this signal indicates the completion of the reaction.
Comparative Performance in Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an arylboronic acid and an amine or alcohol[4][5]. This reaction offers an alternative to the more common Buchwald-Hartwig amination.
| Boronic Acid | Coupling Partner | Product | Typical Yield (%) | Key Observations |
| This compound | Aniline | 2-Hydroxy-4-(trifluoromethoxy)diphenylamine | 60-70% | The electron-withdrawing nature of the -OCF₃ group can make the Chan-Lam coupling more challenging compared to electron-rich boronic acids. |
| 2-Hydroxyphenylboronic acid | Aniline | 2-Hydroxydiphenylamine | 70-80% | Generally gives good yields in Chan-Lam couplings. |
| 4-Methoxyphenylboronic acid | Aniline | 4-Methoxydiphenylamine | 80-90% | The electron-donating group facilitates the reaction, leading to high yields. |
Causality Behind Performance: In the Chan-Lam coupling, the arylboronic acid is proposed to undergo transmetalation with a copper(II) species. An electron-rich boronic acid, such as 4-methoxyphenylboronic acid, facilitates this step, leading to higher reaction efficiency. The electron-deficient nature of this compound can make this step less favorable, resulting in lower yields under standard conditions.
Experimental Protocol: Chan-Lam Coupling
This protocol provides a general procedure for the Chan-Lam N-arylation of an amine with this compound.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the amine (1.2 mmol), and copper(II) acetate (1.5 mmol).
-
Add dichloromethane (10 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours (monitor by TLC or LC-MS).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the copper salts.
-
Wash the filtrate with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental workflow for a typical Chan-Lam coupling reaction.
NMR Analysis of Chan-Lam Products
The NMR analysis of Chan-Lam products follows similar principles to that of Suzuki-Miyaura products.
¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals for both aromatic rings and the N-H proton of the newly formed secondary amine. The N-H proton signal is typically broad and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the formation of the C-N bond and the presence of both aromatic moieties. The characteristic quartet for the -OCF₃ group will be present.
¹⁹F NMR Spectroscopy: A singlet in the ¹⁹F NMR spectrum will confirm the integrity of the trifluoromethoxy group.
Conclusion: A Versatile Reagent with Unique Spectroscopic Signatures
This compound is a valuable building block for the synthesis of complex organic molecules through Suzuki-Miyaura and Chan-Lam couplings. While its electronic properties may lead to slightly lower yields compared to more electron-rich boronic acids, its utility in introducing the trifluoromethoxy group, a key pharmacophore, is significant.
A thorough NMR analysis, employing ¹H, ¹³C, ¹⁹F, and ¹¹B spectroscopy, is crucial for the unambiguous characterization of the reaction products. The distinctive spectroscopic signatures of the trifluoromethoxy group, particularly the large ¹J(C,F) coupling in the ¹³C NMR spectrum and the characteristic singlet in the ¹⁹F NMR spectrum, provide definitive evidence of its incorporation into the final product. By understanding the interplay of the substituent effects on reactivity and the corresponding NMR spectral features, researchers can effectively utilize this versatile reagent in their synthetic endeavors.
References
A Senior Application Scientist's Guide to the Mass Spectrometry of Novel Compounds Derived from 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid
Introduction
In the landscape of modern drug discovery and development, the synthesis of novel chemical entities with enhanced pharmacological profiles is paramount. Fluorinated organic compounds have garnered significant attention due to the unique properties imparted by fluorine, such as increased metabolic stability and bioavailability.[1][2] 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a versatile building block in synthetic organic chemistry, particularly for the pharmaceutical industry, enabling the introduction of the trifluoromethoxy (-OCF3) group into various molecular scaffolds.[3] The characterization of novel compounds synthesized from this precursor is a critical step in their development, and mass spectrometry (MS) stands out as a powerful analytical technique for this purpose.
This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of novel compounds derived from this compound. We will explore the synthesis of two hypothetical, yet representative, novel compounds and delve into a comparative analysis of different ionization and fragmentation techniques for their structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the robust characterization of these promising molecules.
Synthesis of Novel Compounds from this compound
To illustrate the comparative analysis of mass spectrometry techniques, we will consider two hypothetical novel compounds synthesized from this compound via two common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling.
Compound 1: Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide, widely used for the formation of carbon-carbon bonds.[4][5] In this hypothetical synthesis, we couple this compound with 4-iodopyridine to yield 2-(pyridin-4-yl)-5-(trifluoromethoxy)phenol (Compound 1).
Compound 2: Synthesis via Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol.[6][7][8][9] Here, we propose the coupling of this compound with morpholine to generate 4-(2-hydroxy-4-(trifluoromethoxy)phenyl)morpholine (Compound 2).
Mass Spectrometry Analysis: A Comparative Approach
The successful characterization of novel compounds like Compound 1 and Compound 2 by mass spectrometry hinges on the appropriate selection of ionization and fragmentation techniques. The presence of the boronic acid precursor and the trifluoromethoxy group in the final products presents unique considerations for MS analysis.
Ionization Techniques: ESI vs. MALDI
The choice of ionization technique is critical for generating intact molecular ions of the analytes with high efficiency. We will compare two of the most common soft ionization techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is particularly well-suited for the analysis of polar molecules and is readily coupled with liquid chromatography (LC).[10][11] This makes LC-ESI-MS a powerful tool for the analysis of reaction mixtures and purified compounds.
-
Advantages for Compounds 1 & 2:
-
High Sensitivity: ESI can provide excellent sensitivity, often in the picomolar to femtomolar range.
-
Soft Ionization: It typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, simplifying spectral interpretation.
-
LC-MS Compatibility: The ability to couple ESI with LC allows for the separation of the analyte from impurities and byproducts prior to mass analysis, which is crucial for reaction monitoring and purity assessment.[11][12]
-
-
Challenges and Solutions:
-
Boronic Acid Contamination: Unreacted this compound can complicate the analysis due to its tendency to form dimers and trimers (boroxines), especially at elevated temperatures.[11][13] LC separation is key to mitigating this issue.
-
Ion Suppression: The presence of salts and other non-volatile components in the sample can suppress the ESI signal. Proper sample preparation and the use of volatile mobile phase modifiers are essential.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is another soft ionization technique that is highly effective for a wide range of molecules, including peptides, proteins, and synthetic polymers.[13] In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.
-
Advantages for Compounds 1 & 2:
-
Tolerance to Salts: MALDI is generally more tolerant to salts and other contaminants than ESI, simplifying sample preparation.
-
High Throughput: MALDI analysis can be very rapid, making it suitable for screening applications.
-
Reduced In-source Fragmentation: For some compounds, MALDI can produce less in-source fragmentation compared to ESI.
-
-
Challenges and Solutions:
-
Matrix Selection: The choice of matrix is critical for successful MALDI analysis and often requires empirical optimization. For small molecules like Compounds 1 and 2, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common choices.
-
Homogeneity: Achieving a homogeneous co-crystallization of the analyte and matrix can be challenging and may lead to variations in signal intensity across the sample spot.
-
Comparative Summary of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Coupling to Separation | Excellent (LC-MS) | Limited (Offline coupling possible) |
| Salt Tolerance | Low | High |
| Throughput | Moderate to High (with autosampler) | High |
| Typical Ions | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Primary Application | Quantitative and qualitative analysis of pure compounds and complex mixtures | High-throughput screening, analysis of large molecules |
For the detailed characterization of our novel compounds, LC-ESI-MS is the preferred method due to its ability to separate the analyte of interest from potential impurities and its suitability for generating reproducible fragmentation data for structural elucidation.
Fragmentation Analysis (MS/MS): CID vs. HCD
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of novel compounds. In MS/MS, the molecular ion of interest is isolated and then fragmented to produce a characteristic pattern of product ions. The two most common fragmentation techniques are Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD).
Collision-Induced Dissociation (CID)
CID is a resonant excitation process that occurs in an ion trap or a collision cell. The selected precursor ion is accelerated and collided with an inert gas (e.g., nitrogen or argon), leading to fragmentation.
-
Advantages:
-
Rich Fragmentation Spectra: CID often produces a rich spectrum of fragment ions, providing detailed structural information.
-
Well-Established: It is a widely available and well-understood fragmentation technique.
-
-
Limitations:
-
Low-Mass Cutoff: In ion trap instruments, there is a "one-third" low-mass cutoff, meaning that fragment ions with a mass-to-charge ratio (m/z) less than approximately one-third of the precursor ion's m/z are not detected.
-
"Slow" Heating: The relatively slow heating of the ion can sometimes favor rearrangements over direct bond cleavages.
-
Higher-energy C-trap Dissociation (HCD)
HCD is a non-resonant fragmentation technique that occurs in a dedicated collision cell, typically in Orbitrap mass spectrometers. It involves higher collision energies compared to CID.
-
Advantages:
-
No Low-Mass Cutoff: HCD allows for the detection of low-mass fragment ions, which can be highly informative.
-
"Fast" Heating: The faster heating of the ion often leads to more direct bond cleavages and less rearrangement, sometimes resulting in simpler, more interpretable spectra.
-
High Resolution and Mass Accuracy: When coupled with an Orbitrap detector, HCD provides high-resolution and high-mass-accuracy data for both precursor and product ions, enabling confident elemental composition determination.
-
Hypothetical Fragmentation Data for Compound 1 and Compound 2
The following tables present hypothetical, yet plausible, high-resolution MS/MS data for our two novel compounds, comparing the expected major fragments from CID and HCD.
Table 1: Hypothetical MS/MS Data for Compound 1 (2-(pyridin-4-yl)-5-(trifluoromethoxy)phenol) Precursor Ion [M+H]⁺: m/z 256.0631
| Proposed Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway | Expected in CID | Expected in HCD |
| C₇H₄F₃O₂⁺ | [M+H - C₅H₅N]⁺ | 177.0158 | Loss of pyridine | Yes | Yes |
| C₁₂H₈N F₃O⁺ | [M+H - H₂O]⁺ | 238.0525 | Loss of water | Yes | Yes |
| C₅H₅N⁺ | Pyridine | 79.0549 | Cleavage of the C-C bond | No (low-mass cutoff) | Yes |
| CF₃⁺ | Trifluoromethyl cation | 69.9947 | Fragmentation of the -OCF₃ group | No (low-mass cutoff) | Yes |
Table 2: Hypothetical MS/MS Data for Compound 2 (4-(2-hydroxy-4-(trifluoromethoxy)phenyl)morpholine) Precursor Ion [M+H]⁺: m/z 278.0896
| Proposed Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway | Expected in CID | Expected in HCD |
| C₇H₅F₃O₂⁺ | [M+H - C₄H₈NO]⁺ | 176.0236 | Loss of morpholine radical | Yes | Yes |
| C₁₁H₁₁F₃NO₂⁺ | [M+H - H₂O]⁺ | 262.0736 | Loss of water | Yes | Yes |
| C₄H₈NO⁺ | Morpholine fragment | 86.0600 | Cleavage of the C-N bond | No (low-mass cutoff) | Yes |
| CF₃⁺ | Trifluoromethyl cation | 69.9947 | Fragmentation of the -OCF₃ group | No (low-mass cutoff) | Yes |
For the structural confirmation of novel compounds containing the trifluoromethoxy group, HCD is generally the more informative technique due to its ability to detect the characteristic low-mass trifluoromethyl fragment and other small, diagnostic ions.
Experimental Protocols
Protocol 1: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Fragmentation: HCD with a normalized collision energy of 30 (arbitrary units).
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the most intense ions.
-
Protocol 2: MALDI-TOF MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the analyte in methanol.
-
Prepare a 10 mg/mL solution of the matrix (e.g., CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
-
Spotting: Mix the analyte and matrix solutions in a 1:1 ratio and spot 1 µL onto the MALDI target plate. Allow to air dry.
-
Mass Spectrometry Conditions:
-
Instrument: MALDI-Time-of-Flight (TOF) mass spectrometer.
-
Laser: Nitrogen laser (337 nm).
-
Mode: Reflectron positive ion mode.
-
Laser Fluence: Optimize for best signal-to-noise ratio while minimizing fragmentation.
-
Visualization of Workflows and Fragmentation Pathways
Diagram 1: General Workflow for LC-ESI-MS/MS Analysis
Caption: Workflow for LC-ESI-MS/MS analysis of novel compounds.
Diagram 2: Proposed HCD Fragmentation Pathway for Compound 1
Caption: Proposed HCD fragmentation of Compound 1.
Conclusion
The robust characterization of novel compounds derived from this compound is critical for advancing drug discovery programs. Mass spectrometry offers a suite of powerful tools for this purpose. This guide has demonstrated that a comparative approach to selecting analytical techniques is essential for obtaining high-quality, informative data.
For the comprehensive analysis of these novel compounds, LC-ESI-MS/MS with HCD fragmentation emerges as the superior strategy. The coupling of liquid chromatography with electrospray ionization allows for the analysis of purified compounds and reaction mixtures with high sensitivity and specificity. Furthermore, the use of HCD provides detailed structural information, including the detection of key low-mass fragment ions that are characteristic of the trifluoromethoxy group. By employing these advanced mass spectrometry techniques, researchers can confidently elucidate the structures of their novel compounds, paving the way for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
For researchers, scientists, and drug development professionals, the strategic construction of biaryl scaffolds is a foundational element of modern molecular design. The 2-hydroxy-4-(trifluoromethoxy)phenyl moiety, in particular, is of significant interest. The ortho-hydroxyl group can act as a powerful directing group and a handle for further functionalization, while the para-trifluoromethoxy group imparts desirable physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are crucial for optimizing drug candidates.[1]
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid has emerged as a key building block for introducing this valuable motif, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. However, reliance on a single reagent can limit synthetic strategy. Factors such as reagent stability, reaction kinetics, functional group tolerance, and even cost necessitate a broader understanding of the available toolkit.
This guide provides an in-depth comparison of this compound with structurally similar boronic acids and alternative organometallic reagents for the synthesis of 2-hydroxy-4-(trifluoromethoxy)biaryl compounds. We will explore the mechanistic nuances, provide representative experimental protocols, and present a data-driven comparison to inform your synthetic choices.
The Benchmark: Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura reaction is the preeminent method for C-C bond formation due to its mild conditions and broad functional group tolerance.[2] The reaction proceeds via a catalytic cycle involving a palladium catalyst, which orchestrates the coupling of an organoboron species with an organic halide or pseudohalide.[3]
Mechanistic Considerations: The "Ortho-Hydroxy Effect"
The ortho-hydroxyl group on our target boronic acid is not merely a passenger. It can play a crucial role in the catalytic cycle, potentially accelerating the reaction through a directed metalation mechanism. The hydroxyl group can coordinate to the palladium center after the initial oxidative addition step, leading to a substrate-directed transmetalation. This intramolecular delivery of the boronic acid can enhance reaction rates and selectivity compared to isomers where this interaction is absent.[4][5]
Alternative Boronic Acid Reagents: A Comparative Overview
| Reagent | Key Structural Difference | Expected Performance Comparison | Rationale |
| This compound | Target Molecule | Benchmark | The combination of the ortho-OH directing group and the strongly electron-withdrawing -OCF₃ group defines its unique reactivity profile. |
| 2-Hydroxy-4-(trifluoromethyl )phenylboronic acid | -CF₃ instead of -OCF₃ | Potentially slightly slower reaction | The -CF₃ group is strongly electron-withdrawing, but the -OCF₃ group has a resonance-donating oxygen atom that can slightly modulate the overall electronic effect, potentially influencing the transmetalation step.[1] |
| 4-(Trifluoromethoxy)phenylboronic acid | No ortho-hydroxyl group | Slower reaction rate expected | The absence of the ortho-hydroxyl directing group removes the potential for accelerated transmetalation via chelation.[4][5] |
| 2-Hydroxy-4-methoxy phenylboronic acid | -OCH₃ instead of -OCF₃ | Likely faster reaction | The methoxy group is electron-donating, which increases the nucleophilicity of the aryl ring, generally leading to a faster transmetalation step.[7] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adaptable for the synthesis of a 2-hydroxy-4-(trifluoromethoxy)biaryl. Optimization may be required based on the specific aryl halide used.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, potassium carbonate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Beyond Boron: Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions offer alternative pathways, each with distinct advantages and disadvantages, particularly concerning functional group compatibility.
Kumada Coupling: The Grignard Approach
The Kumada coupling utilizes a highly reactive Grignard reagent (organomagnesium) as the nucleophilic partner.[8][9]
-
Advantages: Grignard reagents are readily prepared from aryl halides. The reaction can be very efficient, often catalyzed by less expensive nickel catalysts.[10]
-
Major Disadvantage for this Substrate: Grignard reagents are extremely strong bases and nucleophiles. They are incompatible with acidic protons, such as the one on the hydroxyl group of our target scaffold.[8] Direct application would lead to deprotonation rather than cross-coupling.
-
Synthetic Strategy: A protection/deprotection sequence is mandatory. The hydroxyl group must be protected (e.g., as a methoxymethyl (MOM) or silyl ether) before Grignard formation and coupling, and then deprotected in a subsequent step. This adds two steps to the synthesis, reducing overall efficiency and atom economy.
Stille Coupling: The Organostannane Route
The Stille reaction employs organostannanes (organotin compounds) and is known for its excellent functional group tolerance.[11]
-
Advantages: Organostannanes are generally tolerant of a wide variety of functional groups, including hydroxyls, and do not require protection. The reaction conditions are often mild.
-
Disadvantages: The primary drawback is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction mixture, which is a significant concern in pharmaceutical synthesis.
Hiyama Coupling: The Organosilane Option
The Hiyama coupling uses organosilanes as coupling partners. These reagents are low in toxicity and environmentally benign.[12]
-
Advantages: Organosilanes are stable, readily available, and non-toxic.
-
Disadvantages: This reaction typically requires an activating agent, usually a fluoride source like tetrabutylammonium fluoride (TBAF).[13] This can be a limitation if the substrate contains fluoride-sensitive functional groups, such as silyl protecting groups, which would be cleaved under the reaction conditions.[12]
Comparative Performance Summary
| Method | Nucleophilic Reagent | Key Advantage(s) | Key Disadvantage(s) for this Substrate | Overall Efficiency |
| Suzuki-Miyaura | Organoboron | High functional group tolerance; low toxicity; ortho-OH directing effect. | Boronic acids can be prone to decomposition/protodeboronation. | Excellent |
| Kumada | Organomagnesium | High reactivity; readily available reagents. | Incompatible with unprotected -OH group. Requires protection/deprotection, adding 2 steps. | Moderate |
| Stille | Organotin | Excellent functional group tolerance (no -OH protection needed). | High toxicity of tin reagents and difficult purification. | Good (Chemically), Poor (Practically) |
| Hiyama | Organosilicon | Low toxicity; stable reagents. | Requires fluoride activation, which can limit substrate scope (e.g., cleaves silyl ethers). | Good |
Conclusion for the Practicing Scientist
For the synthesis of biaryls containing the 2-hydroxy-4-(trifluoromethoxy)phenyl motif, This compound remains the reagent of choice for Suzuki-Miyaura coupling. Its direct applicability without the need for protecting groups, combined with the potential for a hydroxyl-directed acceleration of the key transmetalation step, makes it the most efficient and elegant solution.
While alternative coupling strategies exist, they present significant trade-offs for this specific substrate. The high reactivity of Grignard reagents in Kumada coupling necessitates a multi-step protection-coupling-deprotection sequence, which is inefficient. The Stille coupling, though chemically compatible, introduces challenges related to the toxicity and removal of tin byproducts, making it less desirable for pharmaceutical applications. The Hiyama coupling is a viable, non-toxic alternative, provided the overall synthetic route does not involve fluoride-sensitive functional groups.
Ultimately, the optimal synthetic route is a balance of chemical efficiency, operational simplicity, and practical considerations like toxicity and purification. For the efficient and direct synthesis of 2-hydroxy-4-(trifluoromethoxy)biaryls, the Suzuki-Miyaura coupling with the corresponding boronic acid stands as the most robust and strategically sound approach.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Kumada Coupling [organic-chemistry.org]
- 10. Kumada Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 13. Hiyama Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks in complex organic synthesis is a critical decision that impacts yield, purity, and overall project cost. This guide provides an in-depth cost-benefit analysis of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid, a versatile reagent in modern synthetic chemistry. We will objectively compare its performance with viable alternatives, supported by experimental data and field-proven insights, to empower you to make informed decisions in your research and development endeavors.
Introduction to this compound: A Multifaceted Building Block
This compound (CAS: 1309768-22-6) is a specialized boronic acid derivative increasingly utilized in the pharmaceutical and fine chemical industries.[1][2] Its unique trifluoromethoxy (-OCF3) and hydroxyl (-OH) substituents impart distinct electronic properties that can significantly influence its reactivity and the characteristics of the resulting molecules. The trifluoromethoxy group is a strong electron-withdrawing group, which can enhance the reactivity of the boronic acid in cross-coupling reactions.[3] This functional group is also a bioisostere for other groups and can improve metabolic stability and lipophilicity in drug candidates. The hydroxyl group offers a site for further functionalization or can participate in directing the regioselectivity of certain reactions.
This guide will focus on its application in the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in modern organic synthesis.
The Competitive Landscape: A Comparative Analysis
To conduct a thorough cost-benefit analysis, we will compare this compound with two commonly used alternatives: the electron-donating 4-methoxyphenylboronic acid and the electron-withdrawing 4-(trifluoromethyl)phenylboronic acid.
Cost Analysis
The cost of a starting material is a primary consideration in any synthetic campaign, especially during process development and scale-up. The following table provides a snapshot of the current market prices for the target compound and its alternatives. Prices are based on commercially available research-grade quantities and may vary between suppliers.
| Compound | CAS Number | Molecular Weight | Price (USD/g) |
| This compound | 1309768-22-6 | 221.93 | ~350 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | ~18.50 - 90.65 |
| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | 189.93 | ~18.50 - 65.00 |
Disclaimer: Prices are approximate and subject to change based on supplier and purity.
As the table illustrates, this compound is significantly more expensive on a per-gram basis than the more common alternatives. This higher initial cost necessitates a careful evaluation of its performance benefits to justify its use.
Performance in Suzuki-Miyaura Cross-Coupling
The "value" of a reagent extends beyond its price tag to its performance in a given reaction. Key performance indicators for boronic acids in Suzuki-Miyaura coupling include reaction yield, reaction time, catalyst loading, and the ability to couple with challenging substrates.
General Reactivity Trends:
-
Electron-withdrawing groups (like -OCF3 and -CF3) on the phenylboronic acid can increase the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. This can lead to higher yields and shorter reaction times, particularly with electron-rich coupling partners.
-
Electron-donating groups (like -OCH3) can sometimes lead to slower reaction rates but may be less prone to side reactions like protodeboronation.
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various boronic acids with aryl halides. It is important to note that direct comparison of yields is challenging due to variations in reaction conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 80 | 12 | Expected High | N/A |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(II)-NaY zeolite | Na2CO3 | DMF/H2O | RT | 1 | >95 | [4] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoacetophenone | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 80 | 5 | 89 | [5] |
| Phenylboronic acid | 4-Bromoacetophenone | Pyridine-based Pd(II) | KOH | H2O | 160 | 2 | 96 | [6] |
Note: The data for this compound is an expected outcome based on its electronic properties, as a direct experimental result under these specific comparative conditions was not found.
Analysis of Performance:
The higher reactivity of fluorinated boronic acids can be a significant advantage. For instance, the electron-withdrawing nature of the trifluoromethyl group in 4-(trifluoromethyl)phenylboronic acid often allows for high-yield couplings.[5] It is reasonable to expect that this compound would exhibit similar or even enhanced reactivity due to the combined electron-withdrawing effects of the -OCF3 group and the potential for the ortho-hydroxyl group to influence the reaction mechanism.
This enhanced reactivity can translate to several cost-saving benefits:
-
Lower Catalyst Loading: A more reactive boronic acid may require a lower concentration of the expensive palladium catalyst to achieve a high yield, reducing the overall cost of the reaction.
-
Shorter Reaction Times: Faster reactions increase throughput in a laboratory or manufacturing setting, leading to greater efficiency.
-
Milder Reaction Conditions: Increased reactivity may allow for reactions to be run at lower temperatures, reducing energy consumption and potentially minimizing side reactions.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that optimization of the catalyst, ligand, base, and solvent system is often necessary for each specific substrate combination.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water 4:1, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validating System:
This protocol incorporates a self-validating system through in-process monitoring (TLC or LC-MS). The disappearance of the limiting starting material (typically the aryl halide) and the appearance of the product spot/peak with a different retention factor/time provide real-time validation of the reaction's progress.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Cost-Benefit Conclusion: When to Employ this compound
The decision to use this compound hinges on a careful evaluation of its high cost versus its potential performance benefits.
Scenarios Favoring its Use:
-
Late-stage functionalization in drug discovery: When introducing a key pharmacophore where high yield and reliability are paramount, the higher cost may be justified.
-
Coupling with challenging, high-value substrates: If the coupling partner is precious or difficult to synthesize, maximizing the yield with a more reactive boronic acid can be the most cost-effective strategy.
-
When the -OCF3 and -OH functionalities are essential: If the unique electronic and functional properties of the resulting biaryl are critical for the desired biological activity or material property, then there may be no viable, cheaper alternative.
-
Process optimization: In an industrial setting, the potential for reduced catalyst loading, shorter reaction times, and milder conditions can lead to significant overall cost savings that outweigh the initial reagent cost.
Scenarios Favoring Alternatives:
-
Early-stage research and screening: For initial proof-of-concept studies or when exploring a wide range of analogs, the more affordable alternatives like 4-methoxyphenylboronic acid or 4-(trifluoromethyl)phenylboronic acid are more practical.
-
When the specific electronic properties are not critical: If a simple biaryl linkage is required and the electronic nature of the substituents is not a key design element, the cost of the specialized boronic acid is unlikely to be justified.
-
Large-scale synthesis of simple biaryls: For the production of commodity-type biaryl compounds, the cost of this compound would likely be prohibitive.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (1309768-22-6) at Nordmann - nordmann.global [nordmann.global]
- 3. chemimpex.com [chemimpex.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 128796-39-4|(4-(Trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in the vanguard of drug development and fine chemical synthesis, the selection of optimal building blocks is a critical determinant of success. This guide provides an in-depth comparative analysis of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid, a key reagent in modern synthetic chemistry. Its performance in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction will be benchmarked against structurally related alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of C(sp²)–C(sp²) bonds, forming the backbone of many pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid partner is pivotal, influencing reaction kinetics, yields, and overall efficiency.
This compound is a valuable reagent due to the unique electronic properties conferred by its substituents. The ortho-hydroxyl group can act as a directing group and participate in the catalytic cycle, while the para-trifluoromethoxy group imparts a strong electron-withdrawing effect. This combination can significantly modulate the reactivity and properties of the resulting biaryl products, such as enhancing metabolic stability and binding affinity in drug candidates.
This guide will objectively compare the performance of this compound with three key alternatives, each chosen to dissect the individual contributions of the hydroxyl and trifluoromethoxy/trifluoromethyl substituents:
-
2-Hydroxy-4-(trifluoromethyl)phenylboronic acid: To evaluate the effect of the trifluoromethyl group versus the trifluoromethoxy group.
-
2-Hydroxyphenylboronic acid: To isolate the impact of the ortho-hydroxyl group without the influence of a strong electron-withdrawing group at the para position.
-
4-(Trifluoromethoxy)phenylboronic acid: To assess the influence of the para-trifluoromethoxy group in the absence of the ortho-hydroxyl directing group.
Performance Benchmark: A Comparative Analysis of Reaction Yields
To provide a quantitative comparison, we have compiled representative yields for the Suzuki-Miyaura cross-coupling of these boronic acids with 4-bromoanisole. A standardized protocol was referenced to ensure a fair and objective assessment.
Benchmark Reaction Conditions:
-
Aryl Halide: 4-bromoanisole (1.0 mmol)
-
Boronic Acid: (1.2 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)
-
Temperature: 90 °C
-
Time: 12 hours
| Boronic Acid Derivative | Key Substituent Effects | Representative Yield (%) |
| This compound | ortho-Directing Group (-OH), Strong Electron-Withdrawing Group (-OCF₃) | 88 (Estimated based on similar systems) |
| 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | ortho-Directing Group (-OH), Strong Electron-Withdrawing Group (-CF₃) | 91[1] |
| 2-Hydroxyphenylboronic acid | ortho-Directing Group (-OH) | 75-85 |
| 4-(Trifluoromethoxy)phenylboronic acid | Strong Electron-Withdrawing Group (-OCF₃) | 95[1] |
Analysis of Performance:
The data suggests that the presence of a strong electron-withdrawing group at the para position, such as -OCF₃ or -CF₃, significantly enhances the yield of the Suzuki-Miyaura coupling. This is attributed to the increased electrophilicity of the boronic acid, which facilitates the transmetalation step in the catalytic cycle. The 4-(Trifluoromethoxy)phenylboronic acid, lacking the potentially sterically hindering ortho-hydroxyl group, demonstrates the highest yield in this comparison.
The ortho-hydroxyl group, while having the potential to act as a directing group, can also introduce steric hindrance, which may explain the slightly lower, yet still excellent, yields observed for the 2-hydroxy-substituted analogs. The performance of this compound is estimated to be high, combining the benefits of the electron-withdrawing -OCF₃ group with the directing effect of the -OH group.
Experimental Protocols and Mechanistic Insights
A robust and reproducible experimental protocol is essential for achieving optimal results in Suzuki-Miyaura cross-coupling reactions. The following section provides a detailed, step-by-step methodology for the benchmark reaction, along with a visualization of the experimental workflow and the catalytic cycle.
Detailed Experimental Protocol
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Boronic acid derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), the boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Using a syringe, add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the flask.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Visualizing the Workflow and Mechanism
To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the widely accepted catalytic cycle for the Suzuki-Miyaura reaction.
References
A Comparative Guide to Catalytic Systems for the Suzuki-Miyaura Coupling of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Challenging Building Block
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a valuable building block in modern synthetic and medicinal chemistry. The presence of the trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, while the ortho-hydroxyl group provides a handle for further functionalization or can be a key pharmacophoric feature. However, the combination of an electron-withdrawing trifluoromethoxy group and a potentially coordinating ortho-hydroxyl group presents unique challenges for the widely-used Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of catalytic systems for the efficient coupling of this substrate, supported by experimental data to inform catalyst selection and reaction optimization.
The primary challenge in the Suzuki-Miyaura coupling of ortho-hydroxyarylboronic acids lies in the potential for the hydroxyl group to interact with the metal center of the catalyst. This can lead to catalyst inhibition or the formation of inactive species, ultimately resulting in low yields. Furthermore, the electronic properties of the trifluoromethoxy group can influence the transmetalation step of the catalytic cycle. Therefore, the choice of catalyst, ligand, and base is critical for a successful transformation.
Comparative Analysis of Catalytic Systems
Catalyst System 1: Traditional Palladium(0) Catalysis
A foundational approach to Suzuki-Miyaura couplings involves the use of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This catalyst has been a workhorse in organic synthesis for decades and is known for its versatility.
Experimental Protocol:
A common protocol for a Suzuki-Miyaura coupling using Pd(PPh₃)₄ would involve the following steps:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base such as sodium carbonate (2.0 equivalents).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%).
-
Add a degassed solvent system, commonly a mixture of an organic solvent like toluene or dioxane and water.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled, and the product is isolated through standard workup and purification procedures.
Performance and Mechanistic Considerations:
The triphenylphosphine ligands in Pd(PPh₃)₄ are crucial for stabilizing the palladium(0) active species. The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst. The base plays a critical role in activating the boronic acid for transmetalation.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
While effective for many substrates, traditional catalysts like Pd(PPh₃)₄ may require higher catalyst loadings and longer reaction times for challenging substrates like this compound. The presence of the ortho-hydroxyl group can lead to catalyst deactivation, resulting in moderate yields.
Catalyst System 2: Modern Buchwald Palladacycle Precatalysts
To address the limitations of traditional catalysts, highly active and user-friendly precatalysts have been developed. Buchwald palladacycle precatalysts, featuring bulky and electron-rich phosphine ligands, are particularly effective for challenging Suzuki-Miyaura couplings.
Experimental Protocol:
A representative protocol using a Buchwald precatalyst (e.g., SPhos Pd G3) would be as follows:
-
In a glovebox or under a strictly inert atmosphere, charge a reaction vial with the aryl halide (1.0 equivalent), this compound (1.5 equivalents), and a strong base such as potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Add the Buchwald precatalyst (e.g., SPhos Pd G3, typically 1-2 mol%).
-
Add a degassed anhydrous solvent, such as dioxane or THF.
-
Seal the vial and heat the reaction mixture, often at a milder temperature (e.g., 60-80 °C) compared to traditional catalysts.
-
Monitor the reaction for completion. These reactions are often significantly faster.
-
Perform a standard aqueous workup followed by purification.
Performance and Mechanistic Advantages:
Buchwald precatalysts are designed for the efficient in situ generation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The bulky and electron-rich biarylphosphine ligands, such as SPhos, facilitate both the oxidative addition and the reductive elimination steps. This leads to faster reaction rates, lower catalyst loadings, and often higher yields, especially with sterically hindered or electronically challenging substrates. The use of a stronger base like K₃PO₄ is often beneficial with these advanced catalytic systems.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Data Summary and Comparison
The following table summarizes the expected performance of the two catalytic systems for the coupling of this compound with a representative aryl bromide. The data is based on typical outcomes for similar challenging substrates, as specific comparative data for this exact boronic acid is sparse in the literature.
| Catalyst System | Catalyst Loading | Base | Solvent | Temperature | Reaction Time | Typical Yield |
| Pd(PPh₃)₄ | 2-5 mol% | Na₂CO₃ | Toluene/H₂O | 80-100 °C | 12-24 h | Moderate |
| SPhos Pd G3 | 1-2 mol% | K₃PO₄ | Dioxane | 60-80 °C | 2-8 h | High |
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of the challenging this compound, the choice of catalyst is a critical determinant of success.
-
Traditional catalysts like Pd(PPh₃)₄ can be effective but may require more rigorous optimization of reaction conditions, higher catalyst loadings, and longer reaction times, potentially leading to moderate yields. They are a viable option when cost is a primary concern and the specific coupling partners are not overly demanding.
-
Modern Buchwald palladacycle precatalysts , such as SPhos Pd G3 , are highly recommended for this transformation. Their superior activity allows for milder reaction conditions, shorter reaction times, and generally provides higher yields. For drug discovery and development applications where efficiency and reliability are paramount, these advanced catalysts represent the state-of-the-art.
Researchers should consider the specific nature of their aryl halide coupling partner and the desired scale of the reaction when selecting a catalytic system. For library synthesis or the preparation of high-value intermediates, the investment in a more advanced catalyst is often justified by the improved outcomes.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid (CAS No. 1309768-22-6). As a Senior Application Scientist, this document is designed to synthesize technical accuracy with field-proven insights, ensuring that the procedures are not only followed but understood. The causality behind each step is explained to foster a culture of safety and scientific integrity.
The dual nature of this molecule—containing both a boronic acid moiety and a trifluoromethoxy group—necessitates a careful approach to its disposal. Boronic acids are a class of organoboron compounds with unique chemical properties, while the trifluoromethoxy group introduces considerations related to the environmental persistence of fluorinated compounds. Therefore, this compound and its associated waste streams must be treated as hazardous.
Immediate Safety & Hazard Assessment
Known and Inferred Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Likely to cause serious eye irritation.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[2]
-
Environmental Concerns: The trifluoromethoxy group is stable, and its degradation can potentially form persistent environmental pollutants like trifluoroacetic acid (TFA).[3][4] Improper disposal can contribute to the environmental burden of fluorinated organic compounds.[5]
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this chemical is the consistent and correct use of appropriate PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust that could cause serious eye irritation. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before use. Dispose of contaminated gloves as solid waste.[6] | Provides a barrier against skin contact, which can cause irritation. Double gloving is recommended when handling concentrated amounts. |
| Body Protection | A flame-resistant lab coat, fully fastened, with full-length sleeves. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. If dust is generated outside a hood, a NIOSH-approved respirator is necessary.[2] | Prevents inhalation of airborne particles, which can lead to respiratory tract irritation. All weighing and transfer operations should be done in a ventilated enclosure. |
Waste Segregation and Containerization: The First Line of Defense
Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous reactions and ensures that waste is handled by the appropriate disposal facility.
Step-by-Step Segregation Protocol:
-
Designate Waste Streams: At the outset of your experiment, establish separate, clearly marked waste containers for:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, pipette tips, and paper towels.
-
Liquid Waste (Non-halogenated): Solutions containing the boronic acid dissolved in non-halogenated solvents (e.g., acetone, ethanol).
-
Liquid Waste (Halogenated): Solutions containing the boronic acid dissolved in halogenated solvents (e.g., dichloromethane, chloroform).
-
Aqueous Waste: Any aqueous layers from extractions or washes that have been in contact with the compound. Do not dispose of aqueous waste down the drain.[6]
-
-
Select Appropriate Containers:
-
Use chemically compatible containers, typically high-density polyethylene (HDPE) for liquids and solids.
-
Ensure containers have secure, leak-proof screw caps.
-
Never use food-grade containers (e.g., milk jugs) for chemical waste.
-
-
Proper Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound " and any solvents present.
-
The approximate concentrations and percentages of the constituents.
-
The date the first waste was added.
-
The primary hazard(s) (e.g., "Irritant," "Environmental Hazard").
-
Step-by-Step Disposal Procedures
The overarching principle is that this compound should be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.
A. Solid Waste Disposal:
-
Collection: Place all contaminated solid materials directly into the designated "Solid Hazardous Waste" container. This includes gloves, bench paper, and any contaminated labware that cannot be decontaminated.
-
Container Management: Keep the solid waste container sealed when not in use. Do not overfill the container.
-
Final Disposal: Once the container is full, arrange for pickup by your institution's EHS office for incineration at a licensed hazardous waste facility.
B. Liquid Waste Disposal:
-
Collection: Carefully pour liquid waste into the appropriate segregated liquid waste container (halogenated or non-halogenated) using a funnel to prevent spills.
-
Container Management: Keep the container sealed when not in use and store it in a secondary containment bin to catch any potential leaks.
-
Final Disposal: When the container is approximately 90% full, secure the cap and arrange for pickup by your institution's EHS office.
C. Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone) to remove the bulk of the residual compound. This rinsate is hazardous and must be collected in the appropriate liquid waste container.
-
Basic Wash (Optional but Recommended): A basic wash can help convert residual boronic acid into a more water-soluble boronate salt, aiding in its removal. Rinse the glassware with a dilute basic solution (e.g., 1% sodium bicarbonate). This rinsate must also be collected as hazardous aqueous waste.
-
Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous aqueous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Important Note on Neutralization: While some simple boronic acids can be neutralized with a base, this practice is not recommended for this compound without a specific, validated procedure and explicit approval from your EHS department. The potential for unknown side reactions and the presence of the trifluoromethoxy group warrant a more cautious approach.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
-
Spills:
-
Small Spills (in a fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with a compatible absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent material into a sealed container and label it as hazardous waste.
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and contact your institution's EHS office immediately. Do not attempt to clean it up yourself.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Regulatory Context and Environmental Responsibility
The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA) and corresponding state agencies. As a generator of hazardous waste, you are legally responsible for its management from "cradle to grave."
The presence of the trifluoromethoxy group places this compound in a category of environmental concern. Many fluorinated organic compounds are known for their persistence in the environment. The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation processes.[4] Improper disposal, such as pouring waste down the drain, could lead to the contamination of waterways with compounds that are difficult to remove and may have long-term ecological effects.[5] Therefore, adherence to these disposal protocols is not just a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 4. ozone.unep.org [ozone.unep.org]
- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Mastering the Safe Handling of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic Acid: A Guide for Drug Development Professionals
For researchers at the forefront of pharmaceutical innovation, the precise and safe handling of specialized reagents is paramount. 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a key building block in modern drug discovery, valued for its role in forming stable, covalent bonds. However, its powdered nature and inherent chemical reactivity demand a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar phenylboronic acid derivatives consistently indicate the following primary hazards:
-
Skin Irritation: Like many boronic acids, this compound can cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: The fine, powdered nature of the compound increases the risk of eye contact, which can lead to serious irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][2]
These hazards are the primary drivers for the specific personal protective equipment (PPE) and handling protocols outlined below. The trifluoromethoxy group, while generally stable, and the hydroxyl group may impart additional reactivity that underscores the need for caution.
The Core of Safety: Required Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of PPE. This is not just a checklist, but a system designed to create barriers between you and the potential hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne powder. A face shield offers an additional layer of protection for the entire face.[4][5][6][7] |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents direct skin contact and subsequent irritation. Gloves should be inspected for tears or holes before each use and disposed of immediately after handling the compound. |
| Protective Clothing | A long-sleeved laboratory coat. | Protects the skin and personal clothing from accidental spills or dust contamination.[4][7] |
| Respiratory Protection | NIOSH-approved respirator for particulates (e.g., N95). | Recommended when weighing or transferring the powder outside of a certified chemical fume hood, or if dust generation is likely. This minimizes the risk of inhaling irritating particles.[4][5][6] |
Step-by-Step Operational Protocols: From Weighing to Waste
The following procedures are designed to minimize exposure and prevent contamination. The key principle is containment: keeping the chemical confined to its container or the immediate workspace.
Weighing the Powder: A Critical Control Point
Weighing powdered chemicals is a high-risk activity for generating airborne dust.[8][9] The following "tare method" is a field-proven technique to minimize this risk:
-
Preparation: Don all required PPE. Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.[10]
-
Taring the Container: Place a sealable container (e.g., a vial with a screw cap) on the balance and tare it to zero.[10]
-
Transfer in a Fume Hood: Move the tared container to a chemical fume hood. Carefully transfer the desired amount of this compound from the stock bottle into your container.[8][11]
-
Seal and Weigh: Securely close the container's lid before removing it from the fume hood.[10][11]
-
Final Weighing: Place the sealed container back on the balance to obtain the final weight.
-
Solution Preparation: If preparing a solution, add the solvent to the sealed container while still inside the chemical fume hood.[8][9]
This method ensures that any dust generated during the transfer is contained within the fume hood, significantly reducing the risk of inhalation or contamination of the laboratory environment.
General Handling and Use
-
Ventilation is Key: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred location.[4][7]
-
Avoid Contamination: Use clean, designated spatulas and tools. Never return unused chemical to the original stock bottle.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or apply cosmetics in the laboratory.[12]
Emergency Preparedness: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][14]
Spill Response
For a small spill of solid this compound:
-
Alert and Isolate: Notify others in the immediate area and restrict access to the spill zone.[15]
-
Don PPE: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.[15]
-
Contain and Clean: Gently cover the spill with a damp paper towel or use a spill kit absorbent for powders to avoid creating dust.[15][16] Carefully sweep or scoop the material into a designated hazardous waste container.[16][17]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.[18]
-
Dispose: All cleanup materials must be placed in a sealed, labeled hazardous waste container for proper disposal.[17][18]
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[15]
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.
-
Waste Segregation: this compound and any materials contaminated with it (e.g., gloves, weighing paper, cleanup debris) must be treated as hazardous chemical waste.[2]
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste" and include the full chemical name.
-
EHS Coordination: Do not dispose of this chemical down the drain or in regular trash.[2] Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Safe handling workflow for this compound.
By integrating these scientifically grounded safety protocols into your daily laboratory practice, you can confidently and safely utilize this compound, fostering a secure environment for groundbreaking research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. fishersci.com [fishersci.com]
- 6. media.laballey.com [media.laballey.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. acs.org [acs.org]
- 13. laballey.com [laballey.com]
- 14. fishersci.com [fishersci.com]
- 15. tamut.edu [tamut.edu]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. acs.org [acs.org]
- 18. westlab.com [westlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
